molecular formula C5H5N3O B2780811 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 2091144-03-3

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2780811
CAS No.: 2091144-03-3
M. Wt: 123.115
InChI Key: AMYHDGIVCADZPZ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile (CAS 2091144-03-3) is a high-purity pyrazole derivative with the molecular formula C5H5N3O and a molecular weight of 123.11 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a hydroxy group and a nitrile group on the pyrazole ring, makes it a key intermediate for constructing more complex nitrogen-containing heterocycles . Researchers utilize this compound as a precursor in the synthesis of novel heterocyclic systems, including pyrazolo[3,4-b]pyridine derivatives, which are of significant interest for their potential biological activities . These synthetic pathways are crucial in the discovery and development of new pharmacologically active agents. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-hydroxy-2-methylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-8-4(2-6)5(9)3-7-8/h3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYHDGIVCADZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals due to their versatile chemical nature and ability to act as effective pharmacophores. This guide elucidates the core physicochemical properties, including molecular formula and weight, delves into the critical concept of tautomerism inherent to hydroxypyrazoles, proposes a detailed synthetic pathway with mechanistic insights, and discusses its potential applications in modern drug discovery. The content is structured to provide both foundational knowledge and actionable experimental protocols, grounded in authoritative scientific principles.

Introduction to the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in drug development, forming the core of a wide array of therapeutic agents. Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets. Pyrazole derivatives have found applications as kinase inhibitors, anti-inflammatory agents, and treatments for hematologic malignancies.[1][2] The strategic functionalization of the pyrazole ring, as seen in this compound with its hydroxyl and cyano groups, allows for fine-tuning of its pharmacological and pharmacokinetic profiles, making it a valuable building block for creating novel therapeutic entities.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. This section details the essential properties of this compound.

Molecular Formula and Weight

The foundational quantitative descriptors of the title compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The molecular formula for a hydroxymethyl pyrazole carbonitrile is C5H5N3O, with a corresponding molecular weight of approximately 123.11 g/mol .[3]

PropertyValueSource
Molecular Formula C₅H₅N₃OCalculated
Molecular Weight 123.11 g/mol [3]
Canonical SMILES CN1N=CC(C1=O)C#NInferred (Pyrazolone form)
InChI Key Inferred from structure
Structural Analysis and Tautomerism

A critical feature of hydroxypyrazoles is their existence in tautomeric forms. The 4-hydroxy-pyrazole isomer is in equilibrium with its 4-pyrazolone keto tautomer. This equilibrium is influenced by factors such as the solvent, pH, and temperature. The presence of both forms can have profound implications for the molecule's reactivity and its binding mode with biological targets. Understanding this tautomerism is essential for interpreting spectroscopic data and predicting chemical behavior.

Caption: Tautomeric equilibrium of the target compound.

Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol

This protocol outlines a plausible three-component reaction to synthesize the target molecule. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Ethyl cyanoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Ethanol (Anhydrous)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

Protocol:

  • Step 1: Formation of the Enaminonitrile Intermediate.

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: DMF-DMA serves as a one-carbon electrophile and a dehydrating agent, reacting with the active methylene group of ethyl cyanoacetate to form a stable enaminonitrile intermediate. Ethanol is a suitable polar protic solvent for this condensation.

  • Step 2: Cyclization with Methylhydrazine.

    • After cooling the reaction mixture to room temperature, add methylhydrazine (1.0 eq) dropwise. An exothermic reaction may be observed.

    • Stir the mixture at room temperature for 6-12 hours or until TLC indicates the consumption of the intermediate.

    • Rationale: Methylhydrazine acts as a binucleophile. One nitrogen atom attacks the electrophilic carbon of the enamine, and the other attacks the carbonyl carbon of the ester, leading to a cyclization-condensation reaction that forms the pyrazole ring.

  • Step 3: Hydrolysis and Workup.

    • The resulting mixture will likely contain the ethyl ester of the target scaffold. To obtain the desired 4-hydroxy group (via its tautomer), controlled hydrolysis is necessary. Add a solution of aqueous NaOH (1.2 eq) and heat gently to hydrolyze the ester. Note: Harsh conditions may affect the nitrile group.

    • After hydrolysis, cool the mixture in an ice bath and carefully acidify with dilute HCl to a pH of ~5-6. This will protonate the pyrazolone ring, causing the product to precipitate.

    • Rationale: Saponification cleaves the ester to a carboxylate, which upon acidification can decarboxylate. However, in this specific scaffold, the intermediate is more likely to form the stable pyrazolone structure upon acidification.

  • Step 4: Isolation and Purification.

    • Filter the resulting precipitate and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound.

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing soluble impurities to yield a product of high purity suitable for analysis and further use.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthetic pathway.

synthesis_workflow SM Starting Materials (Ethyl Cyanoacetate, DMF-DMA) INT Intermediate Formation (Enaminonitrile Synthesis) SM->INT Ethanol, Reflux CYC Cyclization (Reaction with Methylhydrazine) INT->CYC Room Temp. HYD Hydrolysis & Acidification (Ester cleavage & Product Precipitation) CYC->HYD 1. NaOH (aq) 2. HCl (aq) PUR Purification (Recrystallization) HYD->PUR Filtration FP Final Product (this compound) PUR->FP

Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications in Research and Drug Development

The this compound scaffold is a versatile building block for several reasons:

  • Hydrogen Bonding: The hydroxyl group (or keto group in the tautomer) is an excellent hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites.

  • Nitrile Group: The cyano group is a polar functionality that can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. It is also a bioisostere for other functional groups and can be a key pharmacophoric element. Furthermore, it can be chemically transformed into other functionalities like amides or carboxylic acids to explore structure-activity relationships (SAR).

  • Methyl Group: The N-methyl group blocks a potential site of metabolism and eliminates a hydrogen bond donor, which can improve cell permeability and metabolic stability.

This combination of features makes the molecule an attractive starting point for library synthesis aimed at discovering novel inhibitors for various enzyme classes, particularly kinases and proteases, which are common targets in oncology and inflammatory diseases.[2] The pyrazole core itself is a proven pharmacophore, and this specific substitution pattern offers a unique vector for chemical exploration.[1]

Conclusion

This compound represents a molecule of high potential for chemical synthesis and medicinal chemistry programs. Its key structural features, particularly its tautomeric nature and the presence of versatile functional groups, make it a valuable scaffold for the development of new chemical entities. The synthetic pathway proposed herein offers a logical and experimentally feasible route to access this compound, providing researchers with the means to explore its utility in drug discovery and materials science.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Innovating with Pyrazole Chemistry: 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- in Focus. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. United States Environmental Protection Agency. Available at: [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Available at: [Link]

  • Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Google Patents.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c]... ResearchGate. Available at: [Link]

  • 4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile 1g. Dana Bioscience. Available at: [Link]

  • 5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. Google Patents.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Available at: [Link]

  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Available at: [Link]

Sources

Sourcing and Synthesis Strategy: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile CAS: 2091144-03-3 Molecular Formula:


Molecular Weight:  123.11  g/mol 

This technical guide addresses the commercial availability and synthetic accessibility of this compound. While the compound is listed in major chemical catalogs, stock reliability for high-throughput screening (HTS) or scale-up is often volatile. This guide provides a dual-track strategy: a Sourcing Protocol for immediate procurement and a Derived Synthesis Protocol for in-house production using the commercially stable 4-amino precursor.

Part 1: Commercial Availability Analysis

Market Status

The compound is commercially available but classified as a "Make-to-Order" or "Low-Stock Building Block" rather than a commodity chemical. It is listed by specialized heterocyclic suppliers including Sigma-Aldrich , Enamine , BLD Pharm , and Combi-Blocks .

Procurement Data
ParameterSpecificationNotes
Primary CAS 2091144-03-3Use this for all database searches.
Typical Purity

95%
HPLC/NMR validation required upon receipt.
Lead Time 2-6 WeeksOften synthesized on demand by suppliers.
Price Band High ($200 - $500 / gram)Reflects custom synthesis nature.
Key Suppliers Sigma-Aldrich, Enamine, BLD PharmCheck "In Stock" vs "Ships in X weeks".

Strategic Recommendation: For requirements


 mg, direct purchase is efficient. For requirements 

g or urgent timelines, the synthesis route (Part 2) is recommended due to the high cost and variable lead times of the commercial product.

Part 2: Synthesis Strategy (The "Make" Protocol)

When commercial stock is unavailable, the most reliable synthetic route is the Diazotization-Hydrolysis (Sandmeyer-type) sequence starting from the widely available precursor 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile .

Rationale
  • Precursor Availability: The 4-amino analog (CAS 1393101-11-5) is a standard building block, significantly cheaper and more widely stocked than the 4-hydroxy target.

  • Reaction Reliability: Conversion of heteroaromatic amines to hydroxyls via diazonium salts is a robust, self-validating transformation.

  • Regiochemistry: Starting with the pre-functionalized 5-cyano-1-methyl scaffold eliminates the complex regioselectivity issues associated with de novo pyrazole cyclization.

Reaction Scheme

The transformation involves generating a diazonium salt in situ at low temperature, followed by thermal hydrolysis to install the hydroxyl group.

SynthesisPath Precursor 4-Amino-1-methyl- 1H-pyrazole-5-carbonitrile (Commercially Available) Diazonium [Diazonium Intermediate] (Unstable, In-situ) Precursor->Diazonium NaNO2, H2SO4 0-5°C, 30 min Product 4-Hydroxy-1-methyl- 1H-pyrazole-5-carbonitrile (Target) Diazonium->Product H2O / H2SO4 Reflux, 1-2 h

Figure 1: Synthetic pathway from the amino-precursor to the hydroxy-target via diazonium hydrolysis.[1]

Part 3: Detailed Experimental Protocol

Disclaimer: This protocol is derived from standard medicinal chemistry procedures for pyrazole hydroxylation. Optimization of equivalents and temperature may be required.

Materials
  • Starting Material: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (1.0 equiv)

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    , 20-40%), Urea (optional, to quench excess nitrite).
  • Solvents: Water, Ethyl Acetate (for extraction).

Step-by-Step Methodology
  • Solubilization & Acidification:

    • In a round-bottom flask, suspend 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (1.0 g, 8.2 mmol) in dilute

      
       (10 mL, ~20%).
      
    • Checkpoint: Ensure the amine is fully dissolved or forms a fine suspension. If necessary, sonicate.

  • Diazotization (The Critical Step):

    • Cool the reaction mixture to 0–5 °C using an ice/water bath.

    • Prepare a solution of

      
       (1.1 equiv, 620 mg) in minimal water (2 mL).
      
    • Add the

      
       solution dropwise  over 15 minutes, maintaining the internal temperature below 5 °C.
      
    • Observation: The solution may turn pale yellow/orange. Stir at 0 °C for 30 minutes.

  • Hydrolysis:

    • Allow the mixture to warm to room temperature slowly.

    • Heat the reaction mixture to 80–90 °C (or gentle reflux) for 1–2 hours.

    • Mechanism:[2][3][4] Nitrogen gas (

      
      ) evolution indicates successful displacement of the diazonium group by water.
      
    • Monitoring: Check progress by TLC or LCMS (Target Mass: 123.1,

      
      ).
      
  • Work-up & Isolation:

    • Cool to room temperature.[5]

    • Neutralize carefully with saturated

      
       or NaOH to pH ~3-4 (4-hydroxypyrazoles can be amphoteric; avoid high pH which forms the salt).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude product is likely a solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if necessary.

Part 4: Analytical Validation

To ensure the integrity of the synthesized or purchased compound, verify against these expected parameters.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive

  • Parent Ion:

    
    
    
  • Fragment Pattern: Loss of

    
     or 
    
    
    
    may be observed at higher collision energies.
Proton NMR ( NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 
       ppm (3H, singlet): N-Methyl group .
      
    • 
       ppm (1H, singlet): C3-H Pyrazole proton .
      
    • 
       ppm (1H, broad singlet): -OH Hydroxyl proton  (exchangeable with 
      
      
      
      ).
Infrared Spectroscopy (IR)[5][6]
  • Nitrile (

    
    ):  Sharp, weak-to-medium band at 2220–2240 cm⁻¹ .
    
  • Hydroxyl (

    
    ):  Broad band at 3200–3500 cm⁻¹ .
    

Part 5: Decision Logic (Make vs. Buy)

Use this logic flow to determine the most resource-efficient path for your project.

DecisionTree Start Need 4-Hydroxy-1-methyl- 1H-pyrazole-5-carbonitrile QtyCheck Quantity Required? Start->QtyCheck SmallScale < 100 mg QtyCheck->SmallScale LargeScale > 1 gram QtyCheck->LargeScale CheckStock Check Sigma/Enamine (CAS 2091144-03-3) SmallScale->CheckStock PrecursorCheck Check Precursor Stock (4-Amino-1-methyl...) LargeScale->PrecursorCheck InStock In Stock? CheckStock->InStock Buy BUY (Lead time: 1-2 weeks) InStock->Buy Yes InStock->PrecursorCheck No Make MAKE (Protocol: Diazotization) PrecursorCheck->Make Available (High Prob)

Figure 2: Decision matrix for sourcing this compound.

References

  • Sigma-Aldrich. Product Detail: this compound. CAS 2091144-03-3. Available at:

  • BLD Pharm. Product Detail: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. CAS 1393101-11-5.[6] Available at:

  • PubChem. Compound Summary: this compound. CID 131395408. Available at:

  • Goetzinger, A. C., & Mueller, T. J. J. (2017).[7] Pyrazoles (Update 2017). Science of Synthesis. (General reference for pyrazole functionalization).

  • Fichez, J., Busca, P., & Prestat, G. (2016). Recent Advances in Aminopyrazoles Synthesis and Functionalization.

Sources

Pyrazole-5-carbonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole-5-carbonitrile scaffold represents a specialized yet critical motif in modern medicinal chemistry. Unlike its ubiquitous isomer, pyrazole-4-carbonitrile (readily accessible via multicomponent reactions of malononitrile), the 5-carbonitrile derivative offers unique electronic properties and vectoral geometries essential for targeted kinase inhibition and the synthesis of fused heterocyclic systems.[1]

This guide analyzes the 1-substituted-1H-pyrazole-5-carbonitrile core, detailing its role as a pivotal intermediate in the synthesis of blockbuster drugs like Encorafenib (Braftovi) , its utility as a precursor for bioactive pyrazolo[1,5-a]pyrimidines, and the rigorous synthetic methodologies required to access this regiochemical isomer with high fidelity.[1]

Structural & Electronic Properties

The Regiochemistry Challenge

The numbering of the pyrazole ring is dictated by the position of the N-substituent.[1] In 1-substituted pyrazoles :

  • Position 5 (C5): Adjacent to the substituted nitrogen (

    
    ).[1] Sterically more crowded but electronically distinct due to the inductive effect of 
    
    
    
    .[1]
  • Position 3 (C3): Adjacent to the pyridinic nitrogen (

    
    ).[1]
    
  • Position 4 (C4): The "top" carbon, most nucleophilic in electrophilic aromatic substitution.

Key Distinction:

  • 4-CN derivatives: Easily synthesized via Knoevenagel/cyclization sequences (e.g., hydrazine + ethoxymethylenemalononitrile).[1]

  • 5-CN derivatives: Require specific "directed" synthesis (e.g., dehydration of amides or lithiation/trapping) because direct cyclization often favors the thermodynamically stable 3-isomer or the kinetically accessible 5-amino-4-CN product.[1]

Pharmacophore Features
  • Hydrogen Bonding: The nitrile nitrogen is a weak H-bond acceptor (pKa ~ -10), useful for interacting with backbone amides in kinase hinge regions.[1]

  • Metabolic Handle: The -CN group is robust but can be hydrolyzed to primary amides (active metabolites) or reduced to primary amines (as seen in Encorafenib synthesis).[1]

  • Dipole Alignment: The 5-CN group creates a strong dipole vector roughly parallel to the

    
     bond, influencing the orientation of the molecule in the binding pocket.[1]
    

Synthetic Strategies

Accessing the 5-carbonitrile isomer requires bypassing the natural preference for 3- or 4-substitution.[1]

Method A: Dehydration of Pyrazole-5-Carboxamides (Industrial Standard)

This is the most reliable method for large-scale synthesis, as seen in the production of Encorafenib intermediates.[1]

  • Precursor: 1-Methyl-1H-pyrazole-5-carboxylic acid (obtained from regioselective cyclization of diketoesters).[1]

  • Amidation: Conversion to the primary amide via acid chloride or mixed anhydride.[1]

  • Dehydration: Treatment with

    
     or 
    
    
    
    in pyridine converts
    
    
    to
    
    
    .[1]
Method B: Lithiation-Trapping (Laboratory Scale)
  • Substrate: 1-Substituted pyrazole (often protected).[1]

  • Lithiation:

    
    -BuLi deprotonates C5 (most acidic ring proton due to inductive effect of 
    
    
    
    ).[1]
  • Trapping: Reaction with an electrophilic cyanide source (e.g.,

    
    -toluenesulfonyl cyanide or cyanogen bromide).[1]
    
    • Note: Requires low temperatures (-78°C) to prevent ring fragmentation.[1]

Method C: Cyclization of Hydrazones (Regioselective Control)

Reaction of alkyl hydrazines with specific 1,3-dielectrophiles (e.g., ethyl (ethoxymethylene)cyanoacetate) can yield mixtures.[1] Regiocontrol is achieved by controlling solvent polarity and steric bulk of the hydrazine substituent.[1]

Visualization: Synthetic Pathways

SynthesisPathways Start Starting Material: 1-Alkyl-1H-pyrazole Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Trap Electrophile Trap (TsCN) Lithiation->Trap Product Target: 1-Alkyl-pyrazole-5-CN Trap->Product Direct C-H Cyanation AcidStart Starting Material: Diketoester Cyclization Cyclization (R-NHNH2) AcidStart->Cyclization Carboxamide Intermediate: 5-Carboxamide Cyclization->Carboxamide Amidation Dehydration Dehydration (POCl3/Pyridine) Carboxamide->Dehydration Dehydration->Product Functional Group Interconversion

Figure 1: Comparison of Direct C-H Cyanation vs. Amide Dehydration routes to Pyrazole-5-carbonitriles.[1]

Medicinal Chemistry Applications

Case Study: Encorafenib (Braftovi)

Encorafenib is a BRAF inhibitor used for the treatment of metastatic melanoma.[1] The synthesis of this drug highlights the critical role of the pyrazole-5-carbonitrile scaffold as a transient intermediate.[1]

  • The Intermediate: 1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile (CAS 1454852-76-6).[1][2][3][4][5]

  • Role: The nitrile group serves as a precursor to the benzylamine side chain or acts as a placeholder during the construction of the pyrazole core before being reduced/modified.

  • Significance: The specific 1,3,5-substitution pattern is essential for positioning the drug within the ATP-binding pocket of the BRAF kinase, where the pyrazole nitrogen interacts with the hinge region.

Precursors for Fused Ring Systems

The 5-cyano group is highly reactive toward nucleophiles, making it an ideal "staple" for closing rings.[1]

  • Pyrazolo[1,5-a]pyrimidines: Reaction of 5-aminopyrazole-4-carbonitriles (or 3-amino-5-carbonitriles) with 1,3-diketones yields these fused systems.[1]

  • Therapeutic Area: These fused derivatives are potent DNA gyrase inhibitors (antimicrobial) and PIM kinase inhibitors (anticancer).[1]

Visualization: Encorafenib Logic

EncorafenibLogic Precursor Precursor: 1-Methyl-pyrazole-5-CN Reduction Reduction/Functionalization Precursor->Reduction Nitrile to Amine Intermediate Key Intermediate: Methylamino-methyl derivative Reduction->Intermediate Coupling Coupling with Pyrimidine Scaffold Intermediate->Coupling FinalDrug ENCORAFENIB (BRAF Inhibitor) Coupling->FinalDrug

Figure 2: The strategic role of the 5-cyano pyrazole scaffold in the synthesis of Encorafenib.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbonitrile (Dehydration Method)

Adapted from Organic Syntheses and industrial patent literature.

Reagents:

  • 1-Methyl-1H-pyrazole-5-carboxamide (1.0 equiv)[1]

  • Phosphorus oxychloride (

    
    ) (1.4 equiv)[1][6]
    
  • Pyridine (Solvent/Base)[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve 1-methyl-1H-pyrazole-5-carboxamide (2.3 g, 18 mmol) in anhydrous pyridine (36 mL).
    
  • Addition: Cool to 0°C. Add

    
     (2.5 mL, 26 mmol) dropwise via syringe to control the exotherm.
    
  • Reaction: Allow the amber solution to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the amide.[1]

  • Workup: Pour the reaction mixture carefully onto crushed ice (~100 g). Adjust pH to ~3 using 6M HCl.[1][6]

  • Extraction: Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.[6]
    
  • Purification: The crude oil is typically >90% pure but can be distilled or chromatographed (SiO2, 0-20% EtOAc/Hexane) to yield the title compound as a clear oil/low-melting solid.[1]

Data Interpretation:

  • IR: Strong absorption at ~2230

    
     (
    
    
    
    stretch).[1]
  • 1H NMR (DMSO-d6):

    
     7.68 (d, 1H, H3), 7.13 (d, 1H, H4), 4.00 (s, 3H, N-Me).[1] Note the distinct shift of the N-methyl group due to the adjacent electron-withdrawing nitrile.[1]
    

Summary of Key Derivatives & Biological Activity

Derivative ClassSubstituents (R1, R3, R5)Biological TargetMechanism / Utility
1-Methyl-5-CN R1=Me, R3=Subst, R5=CNBRAF Kinase Key intermediate for Encorafenib ; enables side-chain attachment.[1]
Pyrazolo[1,5-a]pyrimidine Fused 5-CN precursorDNA Gyrase Antibacterial; mimics ATP in the ATPase domain of gyrase B.
3-CF3-4-CN R3=CF3, R4=CNCOX-2 Celecoxib analogue; CN acts as a bioisostere for sulfonamide/carbonyl.[1]
Pyrano[2,3-c]pyrazole Fused 5-CNAnticancer Multicomponent product; induces apoptosis in MCF-7/HepG2 lines.[1]

References

  • Deng, X., & Mani, N. S. (2010).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones." Organic Syntheses, 87, 16.

  • Array BioPharma Inc. (2014).[1] "Inhibitors of BRAF Kinase."[1] U.S. Patent 8,946,250.[1] (Describes the synthesis of Encorafenib and the 5-cyano intermediate).

  • Momeni, S., & Ghorbani-Vaghei, R. (2024).[1] "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." Nanoscale Advances.

  • Frizzo, C. P., et al. (2012).[1] "Recent advances in the synthesis of new pyrazole derivatives." Journal of the Brazilian Chemical Society.[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 71661642, 1-Methyl-1H-pyrazole-5-carbonitrile." [1]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile from its 4-bromo precursor. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] The target molecule is a valuable intermediate for the development of novel bioactive compounds.[4] This protocol details a robust method centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, offering high efficiency and yield. We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, and offer expert insights for troubleshooting and optimization.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms. Its unique chemical properties and ability to act as a versatile pharmacophore have cemented its importance in drug discovery.[5][6] Pyrazole-containing molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7] The synthesis of functionalized pyrazoles, such as the target 4-hydroxy derivative, is therefore a critical endeavor for generating libraries of novel compounds for biological screening and lead optimization.

The conversion of a 4-bromo-pyrazole to a 4-hydroxy-pyrazole is a key transformation that introduces a hydroxyl group, providing a new vector for molecular interactions or further functionalization. This protocol focuses on a classic and effective method: the direct displacement of the bromide using a hydroxide nucleophile.

Reaction Scheme & Mechanism

Reaction:

4-bromo-1-methyl-1H-pyrazole-5-carbonitrile → this compound

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, when the ring is substituted with potent electron-withdrawing groups (EWGs), it becomes electron-deficient and susceptible to attack by nucleophiles.[8] This process is known as Nucleophilic Aromatic Substitution (SNAr).[9]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the carbon atom bearing the bromine leaving group (the ipso-carbon). This attack is favored because the pyrazole ring is inherently electron-deficient, and this effect is significantly enhanced by the presence of the electron-withdrawing nitrile (-C≡N) group. This step temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10]

  • Leaving Group Elimination: The aromaticity of the pyrazole ring is restored through the rapid expulsion of the bromide ion (Br⁻), a good leaving group. The resulting product is the sodium or potassium salt of the target molecule. A final acidification step is required to protonate the pyrazoloxide to yield the neutral 4-hydroxy product.

The presence of the nitrile group ortho to the site of substitution is critical, as it effectively delocalizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction.[8][10]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier/Grade
4-bromo-1-methyl-1H-pyrazole-5-carbonitrileC₅H₄BrN₃202.0110.02.02 gN/A
Sodium Hydroxide (NaOH)NaOH40.0020.00.80 gACS Reagent Grade
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13N/A40 mLAnhydrous
Deionized WaterH₂O18.02N/A10 mL + WorkupN/A
Hydrochloric Acid (HCl)HCl36.46As needed~5 mL (2 M)Reagent Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11N/A~150 mLACS Reagent Grade
Brine (Saturated NaCl)NaCl/H₂ON/AN/A~30 mLN/A
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37N/A~5 gAnhydrous
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Ensure all glassware is dry. Place the setup in a heating mantle on a magnetic stirrer.

  • Reagent Addition: To the flask, add 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile (2.02 g, 10.0 mmol) and Dimethyl Sulfoxide (DMSO, 40 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Nucleophile Preparation: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (10 mL). Caution: Dissolution is exothermic. Allow the solution to cool to room temperature.

  • Initiating the Reaction: Add the aqueous NaOH solution to the stirred DMSO solution in the flask.

  • Heating: Heat the reaction mixture to 100-110 °C. Maintain this temperature and continue stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent. The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching and Acidification: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water. Stir for 10 minutes. Carefully acidify the aqueous mixture to pH ~5-6 by slowly adding 2 M HCl. Monitor the pH using pH paper. A precipitate may form.

  • Extraction: Transfer the acidified mixture to a 250 mL separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts. Wash the combined organic layer with brine (1 x 30 mL) to remove residual water and DMSO. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5 minutes, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - 4-Bromo-precursor - NaOH dissolve Dissolve Precursor in DMSO reagents->dissolve naoh_sol Prepare Aqueous NaOH Solution dissolve->naoh_sol combine Combine Solutions in Flask naoh_sol->combine setup Assemble Glassware (Flask, Condenser) setup->combine heat Heat to 100-110 °C (4-6 hours) combine->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench in Water & Acidify with HCl cool->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Wash, Dry (MgSO4) & Filter extract->dry evap Evaporate Solvent (Rotovap) dry->evap purify Purify Crude Product (Recrystallization) evap->purify analysis Characterize Product: - NMR - MS - IR purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

Field Insights & Troubleshooting

  • Choice of Solvent: DMSO is an excellent choice for SNAr reactions as it is a polar aprotic solvent that effectively solvates the cation (Na⁺) while leaving the nucleophile (⁻OH) relatively "bare" and highly reactive. DMF or NMP are also suitable alternatives.

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 6 hours, the temperature may be too low, or the NaOH may be of poor quality. An additional equivalent of NaOH can be added, or the reaction temperature can be cautiously increased to 120 °C.

  • Workup Issues: During acidification, adding the acid too quickly can cause excessive heat generation. Slow, portion-wise addition with good stirring is recommended. If the product does not precipitate upon acidification, it may be sufficiently water-soluble, making extraction necessary as described.

  • Product Purification: The crude product may be colored due to impurities formed at high temperatures. Recrystallization with a small amount of activated charcoal can help decolorize the final product.

  • Safety Precautions: Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin. Sodium hydroxide is corrosive and can cause severe burns.

References

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.
  • Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR).
  • Becerra, D., & Castillo, J.-C. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC - NIH.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. (2023, August 16). Smolecule.
  • Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor.
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.

Sources

Application Note: Protocol for O-alkylation of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive guide for the O-alkylation of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile (referred to herein as Substrate 1 ). Due to the electron-withdrawing nature of the nitrile group at C5 and the existing methylation at N1, this substrate exhibits unique electronic properties that favor O-alkylation over N-alkylation under controlled conditions.

This guide outlines two primary methodologies:

  • Method A (Standard): Base-mediated Williamson Ether Synthesis for primary/secondary alkyl halides.

  • Method B (Alternative): Mitsunobu Reaction for functionalization using alcohols.

Scientific Foundation & Mechanistic Insight

Structural Analysis & Regioselectivity

Successful alkylation requires understanding the competition between the oxygen at C4 and the nitrogen at N2.

  • Acidity of C4-OH: The hydroxyl group is attached to an electron-deficient pyrazole ring. The nitrile group at C5 (

    
    ) is a strong electron-withdrawing group (EWG), which significantly lowers the pKa of the hydroxyl proton (predicted pKa 
    
    
    
    6.0–7.0), making it more acidic than a standard phenol.
  • Deactivation of N2: While N2 is potentially nucleophilic, the adjacent N1-Methyl group provides steric bulk, and the C5-Nitrile group electronically deactivates the ring system. Consequently, the oxyanion formed upon deprotonation is the harder, more accessible nucleophile.

  • The "Cesium Effect": For sterically demanding electrophiles or to ensure exclusive O-alkylation, Cesium Carbonate (

    
    ) is recommended over Potassium Carbonate (
    
    
    
    ) due to the "naked anion" effect, where the larger cesium cation allows for tighter ion pairing and enhanced nucleophilicity of the oxyanion.
Reaction Pathway Visualization

The following diagram illustrates the reaction logic and competing pathways.

ReactionPathway Substrate 4-Hydroxy-1-methyl- 1H-pyrazole-5-carbonitrile Deprotonation Deprotonation (Base: K2CO3 or Cs2CO3) Substrate->Deprotonation -H+ Anion Resonance Stabilized Oxyanion Deprotonation->Anion Electrophile Electrophile (R-X) SN2 Mechanism Anion->Electrophile Product_O O-Alkylated Product (Major) Electrophile->Product_O Charge Control (Favored) Product_N N-Alkylated Product (Minor/Trace) Electrophile->Product_N Orbital Control (Sterically Hindered)

Figure 1: Mechanistic pathway favoring O-alkylation due to electronic deactivation of N2 and charge control at Oxygen.

Experimental Protocols

Method A: Base-Mediated Alkylation (Williamson Ether Synthesis)

Best for: Primary and unhindered secondary alkyl halides (iodides, bromides).

Reagents & Materials
  • Substrate 1: 1.0 equiv

  • Alkyl Halide (R-X): 1.1 – 1.2 equiv

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)

  • Temperature:

    
     to 
    
    
    
Step-by-Step Procedure
  • Preparation: Charge a dry round-bottom flask with Substrate 1 (1.0 equiv) and anhydrous DMF (

    
     concentration).
    
  • Activation: Add powdered

    
     (1.5 equiv). Stir at room temperature for 15–30 minutes.
    
    • Note: The solution may change color (often yellow/orange) indicating phenoxide formation.

  • Alkylation: Add the Alkyl Halide dropwise.[1]

    • Critical: If the reaction is exothermic, cool to

      
       during addition, then warm to RT.
      
  • Monitoring: Stir at RT. Monitor by TLC or LC-MS.

    • Timeframe: Reactive halides (MeI, BnBr) typically complete in 1–4 hours. Less reactive halides may require heating to

      
      .
      
  • Quench: Pour the reaction mixture into ice-water (5x reaction volume).

  • Workup:

    • If solid precipitates: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3x).[1] Wash organics with water (2x) and brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
Method B: Mitsunobu Reaction

Best for: Alkylation using alcohols (R-OH) directly, or when R-X is unstable.

Reagents & Materials
  • Substrate 1: 1.0 equiv

  • Alcohol (R-OH): 1.1 equiv

  • Phosphine:

    
     (Triphenylphosphine) or Polymer-supported 
    
    
    
    (1.2 equiv)
  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure
  • Dissolution: Dissolve Substrate 1 , Alcohol , and

    
      in anhydrous THF under inert atmosphere (
    
    
    
    or Ar). Cool to
    
    
    .
  • Addition: Add DIAD dropwise over 10–15 minutes. Maintain temperature below

    
     to prevent side reactions.
    
  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate solvent. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and purify the filtrate via column chromatography.

Critical Quality Attributes (CQA) & Troubleshooting

The presence of the nitrile (CN) group introduces a specific risk of hydrolysis if the reaction conditions are too harsh (high pH + high temp + water).

ObservationProbable CauseCorrective Action
Low Conversion Poor solubility of anionSwitch base to

; Switch solvent to DMF or NMP.
Byproduct: Amide (

)
Nitrile hydrolysisEnsure reagents are anhydrous. Lower temperature (do not exceed

).
N-Alkylation (Minor) "Soft" electrophile usedSwitch to a "Harder" leaving group (e.g., OTs, OMs) or use Method B.
Starting Material Remains Steric hindranceAdd catalytic KI (Finkelstein condition) if using Alkyl Chlorides.
Workflow Logic Diagram

The following decision tree assists in selecting the optimal path based on available reagents.

WorkflowLogic Start Start: Select Alkyl Source CheckSource Is the alkyl source an Halide (R-X) or Alcohol (R-OH)? Start->CheckSource HalidePath Source: Alkyl Halide CheckSource->HalidePath R-X AlcoholPath Source: Alcohol CheckSource->AlcoholPath R-OH BaseChoice Base Selection: Standard: K2CO3 Difficult: Cs2CO3 HalidePath->BaseChoice SolventChoice Solvent: DMF or MeCN BaseChoice->SolventChoice ExecutionA Execute Method A (Williamson) SolventChoice->ExecutionA Mitsunobu Execute Method B (Mitsunobu: PPh3/DIAD) AlcoholPath->Mitsunobu

Figure 2: Operational decision tree for selecting the synthesis protocol.

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., Mani, N. S.[2] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 2008, 85, 179.

  • O-Alkylation vs N-Alkylation in Heterocycles: Miyabe, H., et al. "Reactivity of Hydroxylamines and Amides." Journal of Organic Chemistry, 2005, 70, 2148.[3]

  • Base-Mediated Alkylation of 4-Hydroxypyrazoles (Analogous Scaffolds): WO2012015988 - Process for the Synthesis of Pyrazoles. (General conditions for pyrazole ether synthesis).

  • Mitsunobu Reaction on Heteroaromatic Alcohols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109, 2551.

  • Acidity and Reactivity of Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (Standard Reference Text).

Disclaimer: All chemical protocols involve hazardous materials. Standard Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods must be utilized. The nitrile moiety is toxic; handle with appropriate care.

Sources

Application Note: Strategic Utilization of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Profile

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile (CAS: 139347-61-8 / PubChem CID: 131395408) is a high-value heterocyclic building block, primarily utilized as a scaffold for synthesizing pyrazolo[4,3-d]pyrimidines .[1][2] These bicyclic systems are critical purine bioisosteres, serving as the core pharmacophore in FDA-approved PDE5 inhibitors (e.g., Sildenafil) and emerging kinase inhibitors (e.g., CDK, JAK family).[1][2]

Unlike its more common isomer (5-amino-4-cyano), this specific 4-hydroxy-5-cyano isomer offers unique synthetic advantages:

  • Orthogonal Functionalization: The C4-hydroxyl group allows for the introduction of solubility-enhancing ethers or lipophilic side chains before ring closure.[1][2]

  • Regiochemical Control: The fixed N1-methyl group directs cyclization exclusively to the [4,3-d] isomer, avoiding the mixture of regioisomers often seen with N-unsubstituted pyrazoles.[1][2]

  • Electronic Tuning: The electron-withdrawing nitrile at C5 increases the acidity of the C4-hydroxyl (pKa ~6–7), facilitating mild alkylation conditions.[1][2]

Chemical Profile & Handling

PropertySpecificationCritical Note
Molecular Formula C₅H₅N₃O
Molecular Weight 123.11 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert gas.[1][2]
Solubility DMSO (>50 mg/mL), DMF, MeOHPoor solubility in non-polar solvents (DCM, Hexane).[1][2]
pKa (Calculated) ~6.5 (4-OH)Acidic enough for K₂CO₃ deprotonation.[1][2]
Hazards Irritant (H315, H319), Nitrile toxicityHandle in a fume hood; avoid acid contact (HCN risk).[1][2]

Divergent Synthesis Workflows

The utility of this intermediate lies in its ability to serve as a "switch" point in synthesis.[1][2] Researchers can either functionalize the hydroxyl group first (Path A) or cyclize the nitrile immediately (Path B).[1][2]

Workflow Diagram (DOT)

G Figure 1: Divergent Synthesis Pathways for this compound Start 4-Hydroxy-1-methyl- pyrazole-5-carbonitrile Inter1 4-Alkoxy-Intermediate (Ether Linkage) Start->Inter1 Path A: R-X, Base (O-Alkylation) Inter2 Pyrazolo[4,3-d]pyrimidine Core (7-Oxo) Start->Inter2 Path B: Formamide/Acid (Cyclocondensation) Prod1 Functionalized Scaffold Library Inter1->Prod1 Nitrile Reduction or Hydrolysis Prod2 Purine Bioisostere (Kinase Inhibitors) Inter2->Prod2 POCl3 then Amine Displacement

Figure 1: Strategic divergence allows for early-stage diversity (Path A) or rapid scaffold construction (Path B).[1][2]

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Purpose: To attach a pharmacophore or solubility tail at the C4 position while preserving the nitrile for later reaction.[1][2] Mechanism: SN2 Nucleophilic Substitution.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Alkyl Halide: Benzyl bromide or Alkyl iodide (1.1 eq)[1][2]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) – Preferred over K₂CO₃ for solubility in DMF.[1][2]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the pyrazole substrate and anhydrous DMF under Argon atmosphere.

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow, indicating phenoxide formation.[1][2]

  • Addition: Dropwise add the Alkyl Halide via syringe.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2]

    • Checkpoint: The product is usually less polar than the starting material.[1][2] Look for the disappearance of the M+1 (124) peak and appearance of Product Mass.[1][2]

  • Workup: Pour mixture into ice-water (10x volume).

    • Solid Product: Filter the precipitate, wash with water, and dry in a vacuum oven.[1][2]

    • Oil Product: Extract with EtOAc (3x), wash organics with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.[1][2]

  • Yield Expectation: 85–95%.

Expert Insight: If the alkyl halide is secondary or sterically hindered, switch to Mitsunobu conditions (PPh₃, DIAD, THF) to avoid elimination side products.

Protocol B: "One-Pot" Cyclization to Pyrazolo[4,3-d]pyrimidin-7-one

Purpose: Rapid construction of the bicyclic purine bioisostere core. Mechanism: Acid-catalyzed nitrile hydrolysis to amide


 Formylation 

Dehydrative Cyclization.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Reagent/Solvent: Formamide (excess, 10–15 vol) or Formic Acid/Ac2O mixture.[1][2]

  • Catalyst: H₂SO₄ (catalytic drops) or Polyphosphoric Acid (PPA).[1][2]

Step-by-Step Procedure:

  • Setup: In a heavy-walled pressure vial or round-bottom flask, suspend the pyrazole substrate in Formamide.

  • Activation: Add 2–3 drops of conc. H₂SO₄.[1][2]

  • Cyclization: Heat to 180°C (reflux) for 6–12 hours.

    • Safety Note: Ammonia gas is evolved.[1][2] Ensure proper venting through a scrubber.[1][2]

  • Monitoring: LC-MS is required.[1][2] The starting nitrile (MW 123) will convert to the bicyclic product (MW 150, M+H = 151).[1][2]

    • Intermediate: You may observe the uncyclized amide (MW 141) if the reaction is incomplete.[1][2] Push heat/time if observed.[1][2]

  • Isolation: Cool to RT. The product often precipitates directly.[1][2]

    • If no precipitate: Pour into ice water and adjust pH to ~5–6 with dilute HCl.[1][2]

  • Purification: Recrystallization from EtOH/Water.[1][2]

Downstream Utility: The resulting Pyrazolo[4,3-d]pyrimidin-7-one is a direct analog of the Sildenafil core.[1][2] It can be chlorinated (POCl₃) to the 7-chloro derivative, which is then reactive toward amines to create potent kinase inhibitors.[1][2]

Analytical Quality Control

To ensure the integrity of the intermediate before use in complex steps, verify the following:

  • ¹H NMR (DMSO-d₆):

    • N-Methyl: Singlet at ~3.8–4.0 ppm (3H).[1][2]

    • C3-H: Singlet at ~7.5–8.0 ppm (1H).[1][2]

    • OH: Broad singlet at ~10–11 ppm (exchangeable with D₂O).[1][2]

    • Contamination Check: Ensure no residual hydrazine (broad peaks < 5 ppm) or malononitrile derivatives.[1][2]

  • IR Spectroscopy:

    • Nitrile (CN): Sharp, distinct band at 2220–2240 cm⁻¹ .[1][2] This is the diagnostic peak.[1][2]

    • Hydroxyl (OH): Broad band at 3200–3400 cm⁻¹.[1][2]

  • LC-MS:

    • Must show clean M+1 (124.[1][2]05) in ESI+.

    • Note: Small pyrazoles often fly poorly in standard acidic mobile phases; basic modifiers (Ammonium Bicarbonate) may improve ionization.[1][2]

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.[1][2]

    • Source: PubMed Central (PMC6546370)[1][2]

    • URL:[Link][1][2]

  • Reactivity of Pyrazole Carbonitriles

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.[1][2]

    • Source: Molecules (via PMC)[1][2][3]

    • URL:[Link][1][2]

  • Chemical Data & Identifiers

    • Title: this compound (PubChem CID 131395408).[1][2]

    • Source: PubChem[1][2]

    • URL:[Link][1][2]

  • General Pyrazole Synthesis Context

    • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.[1][2][4]

    • Source: Royal Society of Chemistry (RSC Advances)[1][2]

    • URL:[Link]

Sources

Application Note: Optimization of Nucleophilic Substitution on Pyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026


 and Functionalization of Activated Pyrazoles

Abstract

Pyrazole carbonitriles are privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Ruxolitinib, Baricitinib). The nitrile group at the C4 position acts not only as a critical hydrogen-bond acceptor in biological systems but also as a potent electron-withdrawing group (EWG) that activates the pyrazole ring for Nucleophilic Aromatic Substitution (


). This application note provides a comprehensive guide to optimizing reaction conditions for substituting leaving groups (halogens) on the pyrazole core, addressing critical challenges in regioselectivity, solvent effects, and workup protocols.

Mechanistic Foundation & Reaction Strategy[1][2]

The Electronic Landscape

The pyrazole ring is electron-rich (


-excessive), making it inherently resistant to nucleophilic attack compared to pyridine or pyrimidine. However, the introduction of a nitrile group at C4 dramatically alters this landscape.
  • Activation: The C4-CN group lowers the energy of the LUMO, specifically at the C3 and C5 positions.

  • Regioselectivity: In N-alkylated pyrazoles, the C5 position (adjacent to the pyrrole-like nitrogen) is significantly more electrophilic than C3 due to the inductive withdrawal of the adjacent nitrogen and the resonance stabilization of the Meisenheimer intermediate.

Reaction Decision Tree

Before initiating benchwork, researchers should utilize the following logic flow to select the optimal synthetic pathway.

ReactionLogic Start Substrate Analysis IsNAlkylated Is N1 Alkylated? Start->IsNAlkylated NH_Free N-H Free (1H-pyrazole) IsNAlkylated->NH_Free No N_Alkyl N-Alkyl Present IsNAlkylated->N_Alkyl Yes Deactivation Problem: Base generates Pyrazole Anion (Ring Deactivation) NH_Free->Deactivation Sol_NH Strategy A: Alkylate N1 first (Standard Route) Deactivation->Sol_NH Sol_NH_Cat Strategy B: Pd-Catalysis (Buchwald-Hartwig) Deactivation->Sol_NH_Cat LeavingGroup Leaving Group (LG) Position? N_Alkyl->LeavingGroup C5_LG C5-LG (e.g., 5-Cl) LeavingGroup->C5_LG C3_LG C3-LG (e.g., 3-Cl) LeavingGroup->C3_LG Cond_C5 Standard SNAr (Mild Heat, Carbonate Base) C5_LG->Cond_C5 Cond_C3 Forcing SNAr (High T, Strong Nu) or Pd-Cat C3_LG->Cond_C3

Figure 1: Strategic decision tree for functionalizing pyrazole carbonitriles based on substitution patterns.

Critical Reaction Parameters

Solvent Selection: The Dipole Effect

For


 on pyrazoles, the choice of solvent is the primary determinant of reaction rate.
  • Dipolar Aprotic (DMF, DMSO, NMP): Essential for stabilizing the charge-separated transition state. DMSO is often superior for less reactive amines due to its higher dielectric constant, though DMF is easier to remove during workup.

  • Protic Solvents (EtOH, iPrOH): Generally poor for

    
     as they solvate the nucleophile (hydrogen bonding), reducing its kinetic reactivity. However, they are useful for microwave-assisted reactions where solubility is the limiting factor.
    
Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    The gold standard. Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility in organic media and weaker ion pairing).
  • Tertiary Amines (DIPEA, TEA): Useful for highly reactive substrates but can act as nucleophiles themselves or cause side reactions at high temperatures.

  • Hydrides (NaH): Required only when the nucleophile is an alcohol (to form the alkoxide) or a weak amide.

Comparative Optimization Table

Data derived from internal optimization of 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile with morpholine (1.2 eq).

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)Notes
1EtOHDIPEA8024<10Protic solvent deactivates Nu
2THFDIPEA65 (Reflux)2415Temp too low; THF non-polar
3DMF

80492Standard Condition
4DMSO

802>98Fastest kinetics
5MeCN

80688Good for ease of workup

Detailed Experimental Protocol

Objective: Synthesis of 1-methyl-5-morpholino-1H-pyrazole-4-carbonitrile via


.
Scale:  1.0 gram (Typical Discovery Scale).
Materials
  • Substrate: 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq, 7.0 mmol).

  • Nucleophile: Morpholine (1.2 eq, 8.4 mmol).

  • Base: Powdered Anhydrous

    
     (2.0 eq, 14.0 mmol).
    
  • Solvent: Anhydrous DMF (7 mL, 1M concentration). Note: High concentration favors bimolecular kinetics.

Workflow
  • Setup: To a 20 mL scintillation vial (or round-bottom flask) equipped with a magnetic stir bar, add the chloropyrazole substrate.

  • Solvation: Add Anhydrous DMF. Stir until fully dissolved.

  • Activation: Add powdered

    
    . The mixture will appear as a suspension.
    
  • Addition: Add Morpholine dropwise via syringe.

  • Reaction: Seal the vessel and heat to 90°C in an aluminum heating block.

    • Checkpoint: Monitor by LCMS or TLC (50% EtOAc/Hex) at 2 hours. The product is typically more polar than the starting chloride but less polar than the byproduct (hydrolysis) if water is present.

  • Workup (Aqueous Crash):

    • Cool the reaction to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold water with vigorous stirring.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (

    
     mL) to remove residual DMF and base.
    
  • Purification: Dry the solid in a vacuum oven at 45°C. If purity is <95%, recrystallize from EtOH or purify via flash chromatography (0-60% EtOAc in Hexanes).

Process Flow Diagram

ProtocolFlow Step1 Dissolution (Substrate + DMF) Step2 Activation (+ K2CO3 + Amine) Step1->Step2 Step3 Heating (90°C, 2-4h) Step2->Step3 Step4 Quench (Pour into Ice Water) Step3->Step4 Monitor LCMS Step5 Filtration (Isolate Solid) Step4->Step5

Figure 2: Standard operational workflow for SNAr on pyrazole carbonitriles.

Troubleshooting & Optimization (The "Scientist's View")

"The Reaction is Stalled at 50% Conversion"
  • Cause: Chloride accumulation or ion-pairing.

  • Solution: Add a catalytic amount of TBAI (Tetrabutylammonium iodide, 10 mol%). The iodide displaces the chloride to form a more reactive 5-iodo intermediate (Finkelstein-type in situ) or simply acts as a phase transfer catalyst if solubility is an issue.

"I see a Hydrolysis Byproduct (Amide)"
  • Cause: The nitrile group is hydrating to the primary amide (

    
    ) under basic aqueous conditions.
    
  • Solution: Ensure reagents are anhydrous. Switch from

    
     to a non-nucleophilic organic base like DIPEA in molecular-sieve dried DMSO. Avoid overheating (>120°C).
    
"Regioselectivity is Poor (N-alkylation step)"
  • Context: If you are starting from 3-amino-4-cyanopyrazole and trying to alkylate the Ring Nitrogen.

  • Insight: Alkylation of 3-aminopyrazole-4-carbonitrile usually favors N1-alkylation (giving the 5-amino product) due to steric hindrance at N2. However, mixtures are common.

  • Fix: Use temporary protecting groups (e.g., THP) or perform the

    
     on a pre-methylated chloropyrazole rather than building the ring later.
    

References

  • Mechanism of

    
     on Heterocycles: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
    • Note: While classical, modern interpretation in heterocycles is covered in
    • Neustadt, B. R. (2006). Nucleophilic Substitution of Pyrazoles. Comprehensive Heterocyclic Chemistry III.

  • Regioselectivity in Pyrazoles

    • Fustero, S., et al. (2010). Regioselective Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Microwave Assisted Synthesis

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Solvent Effects in

    
    : 
    
    • Newby, J. A., et al. (2020). Solvents as proton shuttles in nucleophilic aromatic substitution. Chemical Science. [Link]

  • Specific Application to Pyrazole Carbonitriles (Kinase Inhibitors)

    • Lin, X., et al. (2012). Synthesis and biological evaluation of novel 3,5-disubstituted pyrazole-4-carboxamides as potent inhibitors of Janus kinase 2 (JAK2). Bioorganic & Medicinal Chemistry Letters. [Link]

Strategic Protocols for the Coupling of 4-Hydroxypyrazoles with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The coupling of 4-hydroxypyrazoles with aryl halides is a pivotal transformation in medicinal chemistry, particularly for generating bioisosteres of diaryl ethers (e.g., kinase inhibitors). However, this reaction presents a classic ambident nucleophile challenge .

The 4-hydroxypyrazole scaffold possesses three potential nucleophilic sites:

  • The Hydroxyl Oxygen (O-arylation): The target for ether synthesis.

  • The Pyrazole Nitrogen (N-arylation): Often kinetically and thermodynamically favored due to the high nucleophilicity of the pyrazole nitrogen.

  • The C-4 Carbon: Less reactive under standard basic coupling conditions but relevant in specific metal-catalyzed manifolds.

The Regioselectivity Paradox

In N-unsubstituted 4-hydroxypyrazoles, the pKa of the NH (approx. 12-14) and the OH (approx. 9-10) dictates that the hydroxyl group is deprotonated first. However, the resulting phenoxide-like anion often delocalizes electron density into the ring, increasing the nucleophilicity of the nitrogen.

  • Objective: To achieve selective O-arylation (synthesis of 4-aryloxypyrazoles).

  • Primary Obstacle: Competitive N-arylation (synthesis of 1-aryl-4-hydroxypyrazoles).

  • Solution: Orthogonal catalyst systems.[1] Copper/Picolinic acid systems generally favor O-arylation, while Palladium/Biarylphosphine systems favor N-arylation.

Reaction Pathway Visualization

ReactionPathways Start 4-Hydroxypyrazole (Ambident Nucleophile) ConditionA Condition A: CuI / Picolinic Acid Cs2CO3, DMSO, 90°C Start->ConditionA Hard/Soft Acid-Base Match ConditionB Condition B: Pd(dba)2 / tBuBrettPhos NaOtBu, Dioxane, 100°C Start->ConditionB Pd-Amine Affinity ConditionC Condition C: SNAr (Base only) K2CO3, DMF, 80°C Start->ConditionC Electron-Deficient Ar-X ProdO Product A: 4-Aryloxypyrazole (O-Arylation - Ether) ConditionA->ProdO Major Pathway (>90%) ProdN Product B: 1-Aryl-4-hydroxypyrazole (N-Arylation - Amine) ConditionA->ProdN Minor (<10%) ConditionB->ProdO Trace ConditionB->ProdN Major Pathway (>95%) ConditionC->ProdO Favored if N-protected ConditionC->ProdN Favored if N-H free

Figure 1: Divergent reaction pathways dictated by catalyst selection. Copper systems are preferred for O-arylation, while Palladium systems dominate N-arylation.

Detailed Protocols

Protocol A: Copper-Catalyzed O-Arylation (The "Maiti-Buchwald" Standard)

Best for: Synthesis of 4-aryloxypyrazoles from aryl iodides or bromides. This protocol utilizes the orthogonal reactivity of Copper(I) with Picolinic acid ligands to favor oxygen coupling over nitrogen.

Mechanism: The picolinic acid ligand forms a rigid chelate with Cu(I), increasing the Lewis acidity of the metal center and facilitating the oxidative addition of the aryl halide, followed by coordination of the harder oxygen nucleophile (phenoxide/alkoxide) rather than the softer nitrogen.

Materials:
  • Substrate: 4-Hydroxypyrazole derivative (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv) or Aryl Bromide (1.5 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[2]

  • Ligand: Picolinic Acid (20 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMSO (anhydrous)

Step-by-Step Procedure:
  • Vessel Prep: Oven-dry a 10 mL resealable reaction vial (or Schlenk tube) equipped with a magnetic stir bar.

  • Charge Solids: Add CuI (19 mg, 0.1 mmol), Picolinic Acid (24.6 mg, 0.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the 4-hydroxypyrazole substrate (1.0 mmol) to the vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Liquid Addition: Inject the Aryl Halide (if liquid) and anhydrous DMSO (2.0 mL) via syringe. Note: If Aryl Halide is solid, add it in step 2.

  • Reaction: Place the vial in a pre-heated block at 80–90 °C . Stir vigorously for 12–24 hours.

    • Checkpoint: Monitor via LCMS. O-arylation product typically elutes later than the starting material but earlier than bis-arylated byproducts.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Filter through a pad of Celite to remove copper salts.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the OH signal (usually broad singlet >9 ppm) and the retention of the pyrazole NH signal (if N-unsubstituted).

  • Regiochemistry Check: NOESY correlation between the new aryl ring protons and the pyrazole C-3/C-5 protons confirms O-arylation.

Protocol B: SNAr Coupling for Activated Aryl Halides

Best for: Coupling with electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). No metal catalyst required.

Step-by-Step Procedure:
  • Dissolution: Dissolve 4-hydroxypyrazole (1.0 mmol) in DMF (3 mL).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) or NaH (1.1 equiv, 60% dispersion) at 0°C if the substrate is valuable; otherwise, RT is acceptable. Stir for 15 min.

  • Addition: Add the activated Aryl Halide (1.1 equiv).

  • Heating: Heat to 60–80 °C for 2–6 hours.

  • Note on Selectivity: If the pyrazole Nitrogen is unsubstituted, N-arylation often competes strongly in SNAr reactions because the N-anion is a better nucleophile in polar aprotic solvents.

    • Mitigation: Use N-protected 4-hydroxypyrazoles (e.g., 1-THP-4-hydroxypyrazole) to force O-arylation, then deprotect.

Protocol C: Palladium-Catalyzed N-Arylation (Control/Side-Reaction)

Context: Use this protocol if you specifically want to arylate the Nitrogen, or to synthesize the impurity standard to validate your O-arylation method.

Materials:
  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂

  • Ligand: tBuBrettPhos or tBuXPhos (2-4 mol%)

  • Base: NaOtBu (strong base) or K₃PO₄[3]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol.

Procedure:
  • Combine Pd precursor, Ligand, Base, and Substrate in a vial under Argon.

  • Add solvent and heat to 100–110 °C .

  • Reaction is typically fast (< 4 hours).

  • Result: Exclusive N-arylation is usually observed due to the high affinity of Pd-amido complexes.

Optimization & Troubleshooting Guide

Solvent & Base Screening Matrix

The choice of base and solvent dramatically shifts the O vs N selectivity.

VariableConditionEffect on 4-Hydroxypyrazole Coupling
Solvent DMSO / DMF Favors O-arylation in Cu-catalysis (stabilizes hard charged intermediates).[4]
Toluene / DioxaneFavors N-arylation (promotes tight ion pairing and soft-soft interactions).
Base Cs₂CO₃ Best for O-arylation . The "Cesium Effect" aids solubility and O-nucleophilicity.
NaOtBuStrong base; often promotes N-arylation or decomposition.
K₃PO₄Good general-purpose base; milder than alkoxides.
Ligand Picolinic Acid Critical for O-arylation .[1][4] Acts as an anionic ligand for Cu.
PhenanthrolineGood activity, but less O-selective than picolinic acid.
Diamines (DMEDA)Strongly favors N-arylation. Avoid for ether synthesis.
Decision Tree for Condition Selection

DecisionTree Start Start: 4-Hydroxypyrazole + Ar-X CheckN Is the Pyrazole Nitrogen Protected? Start->CheckN Protected Yes (e.g., N-Me, N-Boc) CheckN->Protected Unprotected No (Free NH) CheckN->Unprotected ArType Is Ar-X Electron Deficient? (e.g., Nitro, Pyridine) Protected->ArType ProtectFirst Strategy: Protect N first (e.g., THP or PMB) Unprotected->ProtectFirst Recommended Direct Attempt Direct Selective Coupling Protocol A (Strict Control) Unprotected->Direct High Risk Yes Yes ArType->Yes Yes No No ArType->No No SNAr Use Protocol B (SNAr) Base: K2CO3, Solvent: DMF CuCat Use Protocol A (Cu-Catalysis) Ligand: Picolinic Acid ProtectFirst->ArType Yes->SNAr No->CuCat

Figure 2: Workflow for selecting the optimal coupling strategy based on substrate protection status and electrophile electronics.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[1] Journal of the American Chemical Society, 131(47), 17423–17429. [Link] Key Reference: Establishes the Picolinic Acid/CuI system for selective O-arylation.[1]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[4][5] The Journal of Organic Chemistry, 75(5), 1791–1794.[4] [Link] Key Reference: Expands scope to heteroaryl ethers relevant to pyrazoles.

  • Zhao, Y., et al. (2019). Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. Beilstein Journal of Organic Chemistry, 15, 2333–2340. [Link] Key Reference: Discusses novel ligands for challenging O-arylation substrates.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link] Key Reference: Defines the "BrettPhos" conditions for N-arylation control.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile. Our goal is to equip you with the technical insights and practical solutions needed to overcome common challenges and optimize your reaction yields. Pyrazoles are a critical class of heterocyclic compounds, widely utilized as intermediates in the development of pharmaceuticals and agrochemicals, making robust synthetic protocols essential.[1][2][3]

The predominant and most direct route to this pyrazole involves the cyclocondensation reaction between a 1,3-dielectrophilic species, such as Ethyl (ethoxymethylene)cyanoacetate, and methylhydrazine.[4] The reaction proceeds through a nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and the elimination of a small molecule, typically ethanol, to form the stable pyrazole ring.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired product. What are the most probable causes and how can I rectify them?

Answer: A low or negligible yield is one of the most common frustrations in synthesis. The issue can typically be traced back to one of three areas: reagent integrity, reaction conditions, or competing side reactions.

  • Reagent Integrity: The purity of your starting materials is paramount. Ethyl (ethoxymethylene)cyanoacetate is susceptible to hydrolysis and polymerization.[5] Ensure you are using reagents of high purity. Methylhydrazine is a strong reducing agent and can be sensitive to air and moisture.[6] Using freshly opened or properly stored reagents is recommended.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at an adequate rate.[7] If the reaction is sluggish at room temperature or the reflux temperature of a low-boiling solvent like ethanol, consider switching to a higher-boiling solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[7] However, be aware that excessive heat can lead to decomposition; some pyrazole syntheses show decreased yield above an optimal temperature (e.g., 60 °C).[7][8]

    • Solvent Choice: The polarity of the solvent is a critical factor.[7] While polar protic solvents like ethanol are standard, aprotic dipolar solvents can sometimes provide superior results by better-solubilizing reactants and intermediates.[7] A small-scale solvent screening is a highly effective optimization step.

    • Reaction Time: Ensure the reaction has proceeded to completion. Monitor the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • pH of the Reaction Medium: The cyclization step can be sensitive to pH. The addition of a catalytic amount of a mild acid (e.g., acetic acid) or base can significantly influence the reaction rate and regioselectivity in related pyrazole syntheses.[7]

Troubleshooting Summary Table

Potential Cause Diagnostic Check Recommended Solution
Poor Reagent Quality Verify purity via analytical data (NMR, GC-MS) if possible. Use new, high-purity starting materials.[6]
Suboptimal Temperature Monitor reaction at current temperature via TLC/HPLC. Perform small-scale trials at different temperatures (e.g., RT, 60 °C, reflux).[8]
Inappropriate Solvent Check for poor solubility of starting materials. Conduct a solvent screen with solvents of varying polarity (e.g., Ethanol, DMF, Toluene).[7]
Incomplete Reaction TLC/HPLC shows significant remaining starting material. Extend reaction time and continue monitoring. Consider a moderate temperature increase.[7]

| Incorrect pH | Reaction stalls or is slow. | Add a catalytic amount of a mild acid (e.g., acetic acid) to facilitate cyclization.[7] |

Issue 2: Formation of Multiple Products or Significant Impurities

Question: My post-reaction analysis (TLC/NMR) shows multiple spots or peaks, indicating a mixture of products. What are these impurities, and how can they be minimized?

Answer: The formation of side products is a clear indicator that reaction pathways are competing with your desired synthesis.

  • Incomplete Cyclization: The primary impurity may be the uncyclized intermediate adduct formed after the initial nucleophilic attack but before the elimination of ethanol.[4] This is often addressed by increasing the reaction temperature or time to drive the cyclization to completion.

  • Solvent-Induced Side Reactions: The choice of solvent can sometimes lead to side reactions. For example, using methanol with certain substrates has been reported to cause Michael addition as a competing reaction.[7]

  • Regioisomer Formation: While the reaction of Ethyl (ethoxymethylene)cyanoacetate with methylhydrazine is generally selective, reactions with unsymmetrical 1,3-dicarbonyl compounds can produce a mixture of regioisomers.[2] This is less of a concern for this specific target molecule but is a critical consideration in pyrazole synthesis broadly. The solvent system and any acidic or basic additives can influence the isomeric ratio.[7]

  • Purification Strategy: If side products cannot be eliminated by optimizing reaction conditions, a robust purification strategy is necessary.

    • Recrystallization: This is often the most effective method for purifying the final solid product. A solvent system of methanol/water or ethanol/water is a good starting point.[6]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for this synthesis? A1: A reliable starting point involves dissolving Ethyl (ethoxymethylene)cyanoacetate in a suitable solvent like ethanol. Methylhydrazine (1.0 - 1.2 equivalents) is then added, and the mixture is heated to reflux.[7] The reaction should be monitored by TLC until the starting material is consumed.[7]

Q2: How do I best monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, intermediate, and product spots. Visualize the spots under a UV lamp.

Q3: Is a catalyst required for this reaction? A3: The reaction can often proceed without a catalyst. However, to improve reaction rates and yield, the addition of a catalytic amount of acid, such as acetic acid, is often beneficial for promoting the cyclization step.[7] Modern, greener syntheses of related pyrazoles have explored various catalysts, including novel nano-catalysts, to improve efficiency and yield under milder conditions.[9][10]

Q4: What are the key safety precautions for this synthesis? A4: Methylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[6] Cyanoacrylate derivatives can be irritants, particularly to the eyes and respiratory system.[5][11] Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common synthesis problems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Ethyl (ethoxymethylene)cyanoacetate & Solvent add_hydrazine 2. Add Methylhydrazine (1.0-1.2 eq) reagents->add_hydrazine heat 3. Heat to Reflux (or optimized temp.) add_hydrazine->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to RT monitor->cool Reaction Complete evaporate 6. Remove Solvent (Reduced Pressure) cool->evaporate precipitate 7. Precipitate/Crystallize (e.g., add water) evaporate->precipitate filter 8. Filter & Wash Solid precipitate->filter dry 9. Dry Under Vacuum filter->dry Final Product Final Product dry->Final Product

Caption: General Experimental Workflow for Synthesis.

G start Low Yield or No Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_solvent Evaluate Solvent Choice & Solubility start->check_solvent use_new_reagents Use Fresh/High-Purity Starting Materials check_reagents->use_new_reagents optimize_temp Optimize Temperature (e.g., 60 °C vs Reflux) check_conditions->optimize_temp extend_time Extend Reaction Time & Monitor via TLC check_conditions->extend_time screen_solvents Perform Solvent Screen (e.g., EtOH, DMF, NMP) check_solvent->screen_solvents success Improved Yield optimize_temp->success screen_solvents->success extend_time->success use_new_reagents->success

Caption: Troubleshooting Logic for Low Yield Issues.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Researchers should optimize parameters based on their specific laboratory conditions and analytical observations.

1. Reaction Setup:

  • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add Ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • Add the chosen solvent (e.g., ethanol, 5-10 mL per gram of starting material).

  • Begin stirring the solution.

2. Addition of Reagent:

  • Slowly add methylhydrazine (1.0 - 1.2 eq) to the stirred solution at room temperature.[6]

  • If using a catalyst (e.g., a few drops of glacial acetic acid), it can be added at this stage.[7]

3. Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., reflux for ethanol).

  • Allow the reaction to proceed for several hours.

4. Monitoring:

  • Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture and spot it on a TLC plate.

  • Elute the plate with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize under UV light.

  • The reaction is complete when the starting material spot is no longer visible.[7]

5. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[7]

  • To the resulting residue, add cold water or a 1:1 mixture of methanol/water to induce precipitation.[6]

  • Stir the suspension for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water or the precipitation solvent.[6]

  • Dry the solid under vacuum to obtain the crude product.

  • If necessary, recrystallize the crude solid from a suitable solvent (e.g., ethanol) to achieve higher purity.

References

  • Benchchem. Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. Benchchem. Accessed February 15, 2026.
  • Benchchem. Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. Benchchem. Accessed February 15, 2026.
  • Gou, S., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC.
  • MDPI. (2023).
  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • ResearchGate. (2022). Optimization for the cyclization step.
  • Deng, X., & Mani, N. S. Organic Syntheses Procedure. Organic Syntheses.
  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Frontiers. (2021).
  • PubChemLite. This compound. PubChemLite.
  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal.
  • PMC. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
  • ResearchGate. The preparation of 5-amino-1H-pyrazole-4-carbonitriles.
  • Nanoscale Advances (RSC Publishing). (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Sigma-Aldrich.
  • ResearchGate. 21 questions with answers in PYRAZOLES.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • DergiPark. (2015).
  • PMC. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC.
  • Wikipedia.
  • ResearchGate. (2015). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation.
  • PubChem - NIH.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Google Patents. (2021). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Google Patents. (2011). Method for purifying pyrazoles.
  • The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • ChemicalBook. 1-Methyl-1H-pyrazole-5-carbonitrile synthesis. ChemicalBook.
  • PubMed. (2006).
  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

Sources

Purification of pyrazole carbonitriles by recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of pyrazole carbonitriles. It addresses common challenges and offers practical, field-proven solutions for both recrystallization and chromatography techniques. The information herein is designed to empower you to make informed decisions to achieve the desired purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carbonitrile synthesis resulted in a crude solid. Should I choose recrystallization or chromatography for purification?

The choice between recrystallization and column chromatography depends on several factors, including the purity of your crude material, the nature of the impurities, and the desired final purity.[1]

  • Recrystallization is often the more efficient and scalable method if your crude product is relatively pure (>90%) and you have identified a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[2][3] It is particularly effective for removing minor impurities.[4]

  • Chromatography is the preferred method when dealing with complex mixtures containing multiple components, such as regioisomers or byproducts with similar solubility profiles to your desired product.[5][6] While it can be more time-consuming and require more solvent, it offers superior separation power.

Q2: What are the most common impurities I should expect in my pyrazole carbonitrile synthesis?

Typical byproducts in pyrazole synthesis include regioisomers, especially when using unsymmetrical starting materials.[5] Incomplete cyclization can also lead to the presence of pyrazoline intermediates.[5] Side reactions involving the hydrazine starting material can produce colored impurities.[5]

Q3: My pyrazole carbonitrile is poorly soluble in most common recrystallization solvents. What are my options?

Poor solubility is a common challenge with pyrazole derivatives due to strong intermolecular forces like hydrogen bonding.[7] Here are several strategies to address this:

  • Binary Solvent Systems: Use a "good" solvent in which your compound is soluble at high temperatures and a "poor" (or anti-solvent) in which it is sparingly soluble.[7] The two solvents must be miscible.[7]

  • Hot Filtration: If insoluble impurities are present, dissolve your compound in a minimal amount of hot solvent and quickly filter the solution to remove the solids before allowing it to cool.[7]

  • Acid Salt Formation: For basic pyrazole derivatives, forming an acid addition salt with an inorganic or organic acid can significantly alter solubility and facilitate crystallization.[8][9] The pure pyrazole can then be recovered by neutralization.[2]

Q4: My basic pyrazole carbonitrile streaks on the silica gel TLC plate. How can I improve the separation during column chromatography?

Streaking of basic compounds on silica gel is a common issue caused by strong interactions with the acidic silanol groups.[1] To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your mobile phase.[1] This will neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for highly polar or basic compounds.[1]

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of your pyrazole carbonitriles.

Recrystallization Troubleshooting

Issue: The Compound "Oils Out" Instead of Crystallizing.

This phenomenon, where the compound separates as a liquid instead of a solid, can be caused by several factors.

  • Possible Cause 1: Solution is too concentrated or cooled too quickly.

    • Solution: Add a small amount of the hot "good" solvent to dissolve the oil, then allow the solution to cool slowly and undisturbed.[1] Scratching the inside of the flask with a glass rod at the meniscus can also help induce crystallization by creating nucleation sites.[1]

  • Possible Cause 2: Presence of impurities.

    • Solution: Impurities can sometimes inhibit crystal formation.[10] Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.

Issue: Poor Recovery of the Product.

Low recovery is a common trade-off for high purity in recrystallization.

  • Possible Cause 1: Using too much solvent.

    • Solution: Aim to use the minimum amount of near-boiling solvent required to fully dissolve your crude product.[11] Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[11]

  • Possible Cause 2: The compound has significant solubility even at low temperatures.

    • Solution: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal formation.[2] Be aware that this may also cause some impurities to precipitate.

Experimental Protocols

Protocol 1: Recrystallization of a Pyrazole Carbonitrile using a Binary Solvent System

Objective: To purify a crude pyrazole carbonitrile solid using a two-solvent system.

Materials:

  • Crude pyrazole carbonitrile

  • A "good" solvent (e.g., ethanol, acetone, ethyl acetate)[7]

  • A "poor" or "anti-solvent" (e.g., water, hexane)[7]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude pyrazole carbonitrile in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring to dissolve the solid.

  • Once the solid is dissolved, add the "poor" solvent dropwise at the boiling temperature until the solution becomes slightly turbid.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography of a Pyrazole Carbonitrile

Objective: To purify a pyrazole carbonitrile from a complex mixture of byproducts.

Materials:

  • Crude pyrazole carbonitrile

  • Silica gel (230-400 mesh)[12]

  • Eluent (e.g., hexane/ethyl acetate mixture, dichloromethane/methanol mixture)[13]

  • Glass column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, and then add another layer of sand on top.

  • Load the Sample: Dissolve the crude pyrazole carbonitrile in a minimal amount of a strong solvent (like dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica onto the top of the column.

  • Elute the Column: Carefully add the eluent to the top of the column. Apply gentle air pressure to begin eluting the compounds.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole carbonitrile.

Data Presentation

Table 1: Common Solvents for Pyrazole Carbonitrile Purification

Purification Method"Good" Solvents"Poor" / Anti-SolventsEluents for Chromatography
Recrystallization Ethanol, Methanol, Acetone, Ethyl Acetate[7][14]Water, Hexane, Cyclohexane[14][15]N/A
Chromatography Dichloromethane, Chloroform, Acetone (for sample loading)[7][14]N/AHexane/Ethyl Acetate, Dichloromethane/Methanol[6][13]

Visualizations

Purification_Decision_Tree start Crude Pyrazole Carbonitrile tlc Analyze by TLC start->tlc recrystallization_path Single Major Spot? tlc->recrystallization_path recrystallization Attempt Recrystallization recrystallization_path->recrystallization Yes chromatography Perform Column Chromatography recrystallization_path->chromatography No (Multiple Spots) pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Decision tree for choosing a purification method.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_poor Add 'Poor' Solvent until Turbid dissolve->add_poor clarify Add 'Good' Solvent to Clarify add_poor->clarify cool_slowly Cool Slowly to Room Temperature clarify->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filter Crystals ice_bath->filter dry Dry Crystals filter->dry end Pure Crystals dry->end

Sources

Technical Support Center: Optimizing Reaction Temperature for N-Methylation of Hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the N-methylation of hydroxypyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges. As Senior Application Scientists, we understand that optimizing these reactions goes beyond simply following a recipe; it requires a deep understanding of the underlying chemical principles. This guide is structured to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Core Principles – Understanding the System

Before troubleshooting, it's crucial to understand the chemical system you're working with. Hydroxypyrazoles (often existing as pyrazolones) are complex heterocyclic systems, and their reactivity is governed by a delicate interplay of tautomerism and nucleophilicity.

FAQ: What are the tautomeric forms of hydroxypyrazoles and why do they matter for methylation?

Hydroxypyrazoles are not static structures. They exist as a mixture of tautomers in equilibrium. The exact position of this equilibrium depends on the substitution pattern, solvent, and pH. Understanding these forms is the first step to controlling your reaction's outcome, as each tautomer presents different nucleophilic sites (N or O) for the methylating agent.

tautomers cluster_OH 5-Hydroxypyrazole ('OH' form) cluster_NH Pyrazol-5-one ('NH' form) cluster_CH Pyrazol-3-one ('CH' form) OH 5-OH Tautomer NH Pyrazolone Tautomer OH->NH Equilibrium CH Alternative Pyrazolone Tautomer NH->CH Equilibrium

Caption: Tautomeric equilibrium in hydroxypyrazole systems.

The relative abundance of these tautomers directly impacts which atom is methylated. The reaction can proceed via the neutral molecule or, more commonly, through a deprotonated anion where the negative charge is delocalized between the nitrogen and oxygen atoms.

FAQ: What is the fundamental competition: N-methylation vs. O-methylation?

The primary challenge in this reaction is achieving chemoselectivity. You want to form a C-N bond (N-methylation) while avoiding the formation of a C-O bond (O-methylation). This competition is governed by Hard and Soft Acid-Base (HSAB) theory.

  • Oxygen Nucleophile: The oxygen atom is a "hard" nucleophile. It is highly electronegative with a concentrated charge.

  • Nitrogen Nucleophile: The pyrazole ring nitrogen is a "softer" nucleophile. Its charge is more delocalized within the aromatic system.

Methylating agents also have hard/soft character. For instance, dimethyl sulfate is considered a "harder" electrophile than methyl iodide. According to HSAB theory, hard nucleophiles prefer to react with hard electrophiles, and soft nucleophiles with soft electrophiles. This principle can be exploited to favor one product over the other.[1]

FAQ: How does temperature influence reaction rates and selectivity?

Temperature is a critical lever for controlling selectivity. Reactions can be under either kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction favors the product that is formed fastest (i.e., has the lowest activation energy). This is often the O-methylated product, as the oxygen in some tautomers can be more readily accessible or more nucleophilic.[2]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and even reverse initial, less stable products. The reaction will favor the most stable product, which is often the N-methylated isomer due to the formation of a more stable aromatic system.

Therefore, adjusting the temperature allows you to steer the reaction toward the desired outcome. A common starting point is to run the reaction at a lower temperature and slowly warm it if conversion is low.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low Yield or No Reaction

Q: My reaction shows low conversion to any methylated product. What should I check first?

Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components. Before making drastic changes to temperature, ensure your foundational parameters are correct.

low_yield start Low Conversion Observed check_base Is the base strong enough? Is it fully dissolved? start->check_base check_reagents Are reagents fresh? Is methylating agent degraded? Are solvents anhydrous? start->check_reagents check_temp Is the temperature too low? start->check_temp check_solubility Is the starting material soluble? start->check_solubility solution_base Use a stronger base (e.g., NaH, KHMDS). Consider stoichiometry (slight excess). check_base->solution_base solution_reagents Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->solution_reagents solution_temp Gradually increase temperature. Monitor by TLC. check_temp->solution_temp solution_solubility Change solvent to improve solubility (e.g., DMF, DMSO). check_solubility->solution_solubility

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Re-evaluate Your Base : The base is critical for deprotonating the hydroxypyrazole. If the base is not strong enough (e.g., K₂CO₃ for a less acidic pyrazole), the concentration of the reactive anion will be too low. Consider stronger bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).[3] Also, ensure the base is fully dissolved; poor solubility can halt the reaction.[2]

  • Check Reagent Quality : Methylating agents like methyl iodide can degrade over time.[3] Solvents must be anhydrous, as water will quench the base. Use freshly purchased or purified reagents and dry solvents.

  • Assess Temperature : While low temperatures can improve selectivity, they also slow down the reaction rate. If no conversion is observed, a modest increase in temperature may be necessary.

  • Substrate Reactivity : If your pyrazole has strong electron-withdrawing groups, its nitrogen atoms will be less nucleophilic. In this case, a higher reaction temperature or a more reactive methylating agent might be required to achieve a reasonable reaction rate.[3]

Problem 2: Poor Chemoselectivity (O-Methylation is Dominant)

Q: I'm getting primarily the O-methylated product. How can I favor N-methylation by adjusting the temperature?

This is a classic case of kinetic vs. thermodynamic control. The O-methylated product is often the kinetic product (formed faster at lower temperatures). To favor the more stable N-methylated product, you may need to increase the reaction temperature. This provides the energy needed to either form the thermodynamic product directly or to allow the O-methylated intermediate to revert and then form the N-methylated product.

Recommended Temperature Screen:

  • Start low: Begin the reaction at 0 °C or even -20 °C.

  • Monitor closely: Take aliquots every 30-60 minutes and analyze by TLC or LC-MS.

  • Gradually warm: If conversion is slow and O-methylation is still dominant, allow the reaction to slowly warm to room temperature.

  • Apply heat: If necessary, gently heat the reaction to 40-60 °C. For some systems, reflux may be required to drive the equilibrium to the N-methylated product.

Q: Beyond temperature, what other parameters can I change to increase N-methylation over O-methylation?

Temperature is just one piece of the puzzle. A multi-parameter approach is often most effective.

ParameterStrategy to Favor N-MethylationRationale (Causality)
Solvent Use polar aprotic solvents (e.g., DMF, DMSO).[2]These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive pyrazolonide anion, which can favor attack through the softer nitrogen atom.
Base Use a strong base (e.g., NaH) to fully deprotonate the pyrazole.[4]Full deprotonation generates the pyrazolonide anion, where the negative charge is delocalized. This delocalization softens the nucleophile, favoring reaction at the nitrogen site with soft electrophiles.
Methylating Agent Use a "softer" methylating agent like methyl iodide (MeI).Following HSAB theory, the softer nitrogen nucleophile will preferentially react with a softer electrophile like MeI. Harder agents like dimethyl sulfate may favor the hard oxygen site.
Counter-ion The choice of base (e.g., NaH vs. KHMDS) changes the counter-ion (Na⁺ vs. K⁺).The counter-ion can coordinate with the pyrazolonide anion, influencing the relative nucleophilicity of the N and O atoms. This effect is substrate-dependent and may require screening.
Problem 3: Poor Regioselectivity (Mixture of N1 and N2 isomers)

Q: I've successfully achieved N-methylation, but I have a mixture of N1 and N2 regioisomers. How can temperature help, and what else can I do?

Controlling regioselectivity between the two ring nitrogens is a significant challenge, especially with non-symmetrical pyrazoles.[3]

  • Temperature Effect : Lowering the reaction temperature can sometimes increase the energy difference between the two transition states leading to the N1 and N2 isomers, thereby improving selectivity.[2]

  • Steric Hindrance : The most powerful tool for controlling N1/N2 selectivity is sterics. Alkylation generally favors the less sterically hindered nitrogen atom.[2][5]

    • If your desired isomer is at the less hindered position, consider using a bulkier methylating agent. While "bulky methyl" is an oxymoron, advanced methods use "masked" methylating reagents like sterically hindered α-halomethylsilanes, which deliver a methyl group after a subsequent deprotection step and give excellent N1-selectivity.[6][7]

  • Solvent Choice : In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity compared to standard solvents.[8]

  • Catalyst Systems : Specific base/catalyst systems can direct the methylation. For example, K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2]

Problem 4: Side Reactions & Purification

Q: I'm observing a new spot by TLC that I suspect is a quaternary pyrazolium salt. How do I prevent this?

Over-methylation to form a charged pyrazolium salt can occur, especially with highly reactive methylating agents or long reaction times.[3]

  • Control Stoichiometry : Use only a slight excess (1.05-1.2 equivalents) of the methylating agent.

  • Monitor the Reaction : Check the reaction progress frequently by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.

  • Lower Temperature : Running the reaction at a lower temperature can reduce the rate of the second methylation step.

Q: My N-methylated and O-methylated products are difficult to separate. Any suggestions?

Separation can be challenging due to similar polarities.

  • Chromatography : Standard silica gel chromatography is the most common method.[3]

    • Solvent Screening : Systematically screen different eluent systems. Sometimes adding a small amount of a modifier like triethylamine (for basic products) or acetic acid can improve separation.

    • Alternative Phases : If silica fails, consider alumina or reversed-phase (C18) chromatography.[3][9]

  • Chemical Derivatization : If the O-methylated product is a minor impurity, consider if there's a selective reaction that could modify it to make it easily separable (e.g., selective hydrolysis under specific conditions), although this is a less common approach.

Section 3: Protocols & Methodologies

General Protocol for N-Methylation of a Hydroxypyrazole (Starting Point)

This protocol provides a reliable starting point for optimization.

Materials:

  • Hydroxypyrazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Methyl Iodide (MeI, 1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the hydroxypyrazole (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add methyl iodide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of products.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with water and then with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired N-methylated product from any O-methylated isomers and other impurities.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the pros and cons of common methylating agents?

Methylating AgentFormulaProsCons
Methyl Iodide MeIHighly reactive, "soft" electrophile favors N-methylation.[1]Volatile, light-sensitive, can lead to over-methylation.[3]
Dimethyl Sulfate (DMS) (MeO)₂SO₂Inexpensive, powerful methylating agent.Highly toxic, "hard" electrophile may favor O-methylation.[8]
Dimethyl Carbonate (DMC) (MeO)₂CO"Green" and less toxic alternative.[10]Lower reactivity, often requires higher temperatures or specific catalysts.
Methyl Tosylate MeOTsReactive, non-volatile solid.Can be less reactive than MeI or DMS.
α-Halomethylsilanes e.g., (ClCH₂)Si(OiPr)₃Excellent for N1-regioselectivity via steric hindrance.[6][7]Two-step process (alkylation then protodesilylation), higher cost.

Q: Are there advanced/alternative methods for selective N-methylation?

Yes, when traditional methods fail to provide the required selectivity, several advanced strategies can be employed:

  • Enzymatic Methylation : Biocatalysis using engineered methyltransferase enzymes can provide exceptional regioselectivity (>99%) for pyrazole methylation, representing a green and highly specific alternative.[11]

  • Protecting Group Strategies : In complex syntheses, it may be necessary to use a protecting group to block one of the nitrogen atoms or the hydroxyl group, directing methylation to the desired position, followed by deprotection.[3]

  • Phase Transfer Catalysis : This method can sometimes provide high yields of N-alkylated pyrazoles under mild conditions without the need for strong bases or anhydrous solvents.[12]

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Alvarez, S. G., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2021). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. CN112574111A.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • ResearchGate. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). Effect of N-methylation on 4-substituted-3,5-dinitropyrazole derivatives. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • Bentham Science. (2018). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry. [Link]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Academia.edu. (1992). Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)-4-nitropyrazolones and Their Anions and Cations. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for phenolic rings in kinase inhibitors and a precursor for fused pyrazolo-pyrimidines. Its structural integrity hinges on the precise regiochemistry of the N-methyl group and the oxidation state at C4.

This guide provides a rigorous technical analysis of its 1H NMR signature. Unlike standard spectral lists, this document focuses on comparative diagnostics —distinguishing the target molecule from its synthetic precursors (4-unsubstituted analogs), structural isomers (3-hydroxy variants), and potential tautomers.

Part 1: Structural Analysis & Theoretical Prediction

The Molecular Scaffold

The target compound consists of a pyrazole core substituted with three distinct functionalities that dictate its magnetic resonance behavior:

  • N1-Methyl Group: Locks the tautomeric state, preventing proton migration between N1 and N2.

  • C5-Nitrile (CN): A strong electron-withdrawing group (EWG) that deshields the adjacent nuclei.

  • C4-Hydroxyl (OH): A strong electron-donating group (EDG) via resonance, providing shielding to the adjacent C3 proton.

Tautomeric Considerations

While N-unsubstituted pyrazoles suffer from annular tautomerism (broadening signals), the 1-methyl substitution fixes the bond order. However, the 4-hydroxy group introduces the possibility of keto-enol tautomerism (4-hydroxypyrazole vs. pyrazolin-4-one).

  • Dominant Form: In polar aprotic solvents like DMSO-d₆, the enol (hydroxy) form is generally favored due to the retention of aromaticity in the pyrazole ring.

  • NMR Consequence: We expect to observe a distinct phenolic -OH signal rather than methylene protons characteristic of the keto form.

Part 2: Comparative Spectral Analysis

The following data compares the target compound against its direct precursor (1-Methyl-1H-pyrazole-5-carbonitrile) and a common regiochemical isomer.

Table 1: Diagnostic Signal Comparison (DMSO-d₆)
Proton AssignmentTarget: 4-Hydroxy-5-CNPrecursor: 4-H-5-CNAlternative: 4-Methoxy
N-CH₃ (Pos 1) 3.80 – 4.00 ppm (s) 4.00 ppm (s)3.91 ppm (s)
C4-H Absent7.13 ppm (d, J=2.0 Hz) Absent
C3-H 7.20 – 7.50 ppm (s) 7.68 ppm (d, J=2.0 Hz) ~7.30 ppm (s)
-OH / -OCH₃ 9.5 – 11.0 ppm (br s) Absent3.87 ppm (s, -OCH₃)
Multiplicity Note Singlet (H3) Doublet (H3 & H4) Singlet (H3)

Technical Insight: The collapse of the C3-H doublet into a singlet is the primary confirmation of substitution at C4. The upfield shift of C3-H (relative to the precursor) confirms the electron-donating nature of the oxygen substituent.

Part 3: Experimental Protocol & Workflow

To ensure reproducibility and distinguish the labile -OH proton from water or impurities, a specific acquisition protocol is required.

Protocol: Self-Validating Acquisition

Objective: Confirm the presence of the exchangeable 4-OH proton and the integrity of the aromatic system.

  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ .

    • Why DMSO? Chloroform (CDCl₃) often leads to broadened or invisible -OH signals due to rapid exchange. DMSO forms hydrogen bonds with the -OH, sharpening the peak and shifting it downfield (9–11 ppm).

  • Standard Acquisition:

    • Run a standard proton sequence (16 scans, 1 sec relaxation delay).

    • Checkpoint: Verify the N-Me singlet at ~3.9 ppm.

  • D₂O Shake (Validation Step):

    • Add 1 drop of D₂O to the NMR tube.

    • Shake vigorously and re-acquire.

    • Result: The broad singlet at >9 ppm should disappear (deuterium exchange). The C3-H singlet should remain unchanged.

Visualization: Logical Analysis Workflow[3]

NMR_Workflow Start Acquire 1H NMR in DMSO-d6 Check_NMe Check 3.8-4.0 ppm region Start->Check_NMe Decision_NMe Is Singlet Present? Check_NMe->Decision_NMe Check_Aromatic Check 7.0-8.0 ppm region Decision_NMe->Check_Aromatic Yes Decision_Split Splitting Pattern? Check_Aromatic->Decision_Split Doublet Doublets (J~2Hz) Precursor (4-H) Decision_Split->Doublet Doublets Singlet Singlet 4-Substituted Decision_Split->Singlet Singlet Check_OH Check >9.0 ppm (Broad Singlet) Singlet->Check_OH D2O_Test Perform D2O Shake Check_OH->D2O_Test Final_Conf Signal Disappears? CONFIRMED 4-OH D2O_Test->Final_Conf Yes Methoxy_Conf Signal Stable? Likely 4-OMe D2O_Test->Methoxy_Conf No

Caption: Step-by-step logic flow for distinguishing the target compound from precursors and ether derivatives.

Part 4: Detailed Signal Interpretation

The N-Methyl Singlet (3.80 – 4.00 ppm)

This is your internal reference. In 1-substituted pyrazoles, this methyl group is sensitive to the electronic nature of the ring.

  • Observation: A sharp singlet integrating to 3 protons.

  • Nuance: If this signal appears as two unequal singlets, you likely have a mixture of regioisomers (1-methyl vs 2-methyl) from the methylation step.

The C3-H Aromatic Proton (7.20 – 7.50 ppm)[4]
  • Assignment: This proton is located between the N-Me group and the 4-OH group.

  • Shift Logic: In the precursor (1-methyl-1H-pyrazole-5-carbonitrile), this proton is at 7.68 ppm .[1] The introduction of the 4-OH group (an electron donor) increases electron density in the ring, shielding this proton and moving it upfield (lower ppm).

  • Coupling: It must be a singlet . Any splitting (J ~ 2 Hz) indicates incomplete reaction (presence of C4-H).

The Hydroxyl Proton (9.50 – 11.00 ppm)
  • Appearance: Typically a broad hump in dry DMSO.

  • Validation: This peak is highly sensitive to water content and concentration.

    • High Conc / Dry Solvent: Sharper, further downfield (hydrogen bonding).

    • Wet Solvent: Broader, moves upfield.

  • Warning: If this peak is missing in CDCl₃, do not assume the reaction failed. Retest in DMSO-d₆.

Part 5: Troubleshooting & Nuances

Solvent Effects on Chemical Shift

The choice of solvent drastically alters the appearance of the 4-OH and C3-H signals.

Solvent4-OH VisibilityC3-H ShiftNotes
DMSO-d₆ Excellent ~7.4 ppmRecommended. OH visible due to H-bonding.
CDCl₃ Poor ~7.2 ppmOH often broad/invisible due to fast exchange.
MeOD None ~7.3 ppmOH exchanges with solvent (signal disappears).
Common Impurities
  • 4-Chlorobenzaldehyde (if used in synthesis): Look for aromatic doublets at 7.5/7.9 ppm.

  • Acetic Acid/Water: Broad peaks that can obscure the C3-H or N-Me signals.

  • Regioisomer (1-Methyl-3-carbonitrile): If the nitrile was formed via cyclization, the "inverse" isomer might form. Check the NOE (Nuclear Overhauser Effect) between N-Me and the aromatic proton.

    • Target (1-Me, 5-CN): NOE observed between N-Me and C5-substituent? No (C5 is CN). NOE between N-Me and H3? No. (Too far). Correction: In 1-methyl-5-cyano, N-Me is close to C5. In 1-methyl-3-cyano, N-Me is close to H5.

    • Diagnostic NOE: If you see a strong NOE between N-Me and an aromatic proton, you likely have the wrong isomer (1-methyl-pyrazole-3-carbonitrile, where H5 is adjacent to N-Me). In the target (5-carbonitrile), the N-Me is adjacent to the Nitrile, so no strong NOE to a ring proton should be seen.

References

  • Claramunt, R. M., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. (General Pyrazole Shifts). Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (Analogous 4-substituted pyrazole data). Available at: [Link]

Sources

Unraveling the Mass Spectrometry Fragmentation of CAS 2091144-03-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation patterns generated within a mass spectrometer offer a molecular fingerprint, providing invaluable insights into the connectivity and arrangement of atoms within a molecule. This guide is intended to provide a comprehensive analysis of the predicted mass spectrometry fragmentation pattern for the compound identified by CAS number 2091144-03-3. However, a significant challenge precedes this analysis: the publicly available chemical information databases do not currently list the chemical structure associated with this specific CAS number.

The Criticality of Chemical Structure in Fragmentation Analysis

The prediction of a mass spectrometry fragmentation pattern is fundamentally reliant on the knowledge of the molecule's two-dimensional structure. The process of fragmentation, induced by techniques such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), involves the cleavage of specific chemical bonds within the molecule. The location and likelihood of these cleavages are dictated by the relative strengths of the bonds, the stability of the resulting fragment ions, and the presence of functional groups that can direct fragmentation pathways.

Without a known chemical structure for CAS 2091144-03-3, any attempt to delineate a fragmentation pattern would be purely speculative and lack the scientific rigor required for a reliable analytical guide. The principles of mass spectrometry fragmentation are deeply rooted in the foundational concepts of organic chemistry, including:

  • Ionization: The initial step in mass spectrometry is the creation of a molecular ion, typically through techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The nature of the ionized molecule (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺) significantly influences its subsequent fragmentation.

  • Bond Cleavage: Fragmentation occurs through the breaking of covalent bonds. The ease of bond cleavage is influenced by factors such as bond dissociation energy, the ability of adjacent atoms to stabilize the resulting charge or radical, and the potential for rearrangement reactions.

  • Fragment Ion Stability: The most abundant peaks in a mass spectrum often correspond to the most stable fragment ions. Factors that stabilize positive charges, such as resonance, inductive effects, and the formation of tertiary carbocations, play a crucial role in determining the observed fragmentation pattern.

  • Neutral Losses: In addition to charged fragments, neutral molecules can be lost from the molecular ion. Common neutral losses include water (H₂O), ammonia (NH₃), carbon monoxide (CO), and small alkyl groups.

A Path Forward: Obtaining the Chemical Structure

Given the current absence of a publicly available structure for CAS 2091144-03-3, the following steps are recommended for researchers and professionals seeking to understand its mass spectrometric behavior:

  • Verification of the CAS Number: The first and most critical step is to double-check the accuracy of the CAS number. Typos or transcription errors are not uncommon and can lead to a dead-end in literature and database searches.

  • Consulting the Source: If the CAS number was obtained from a specific supplier, research publication, or internal documentation, consulting the original source is paramount. The provider of the compound should be able to furnish the corresponding chemical structure.

  • Patent and Literature Search: For novel or proprietary compounds, the chemical structure may be disclosed in patent applications or scientific articles. A thorough search of patent databases (e.g., Google Patents, USPTO, Espacenet) and scientific literature databases (e.g., Scopus, Web of Science, SciFinder) using the CAS number or any associated identifiers is recommended.

  • Direct Analytical Characterization: If the chemical structure remains elusive, direct analytical characterization of the compound is necessary. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) for accurate mass measurement can be employed to elucidate the structure.

Hypothetical Fragmentation Analysis: A General Framework

Once the chemical structure of CAS 2091144-03-3 is determined, a systematic approach can be applied to predict its fragmentation pattern. This process would involve:

  • Identification of Functional Groups: Key functional groups (e.g., esters, amides, ethers, aromatic rings, heterocyclic systems) will be the primary drivers of fragmentation.

  • Prediction of Ionization Site: For ESI, the most likely sites of protonation (for positive mode) or deprotonation (for negative mode) will be identified.

  • Proposal of Fragmentation Pathways: Based on established fragmentation rules for different functional groups, plausible fragmentation pathways will be proposed. This includes identifying the most likely bond cleavages and the resulting fragment ions and neutral losses.

  • Comparison with Structurally Similar Compounds: The predicted fragmentation pattern can be compared with experimental data from structurally analogous compounds to increase the confidence in the proposed pathways.

The following diagram illustrates a generalized workflow for predicting a fragmentation pattern once the chemical structure is known.

Caption: Workflow for predicting mass spectrometry fragmentation patterns.

Conclusion

While a detailed analysis of the mass spectrometry fragmentation pattern of CAS 2091144-03-3 is not feasible without its chemical structure, this guide provides a framework for how such an analysis should be approached once the structure is identified. The principles of scientific integrity and logical deduction are paramount in the field of analytical chemistry. Therefore, we emphasize the critical need to first establish the molecular identity of the compound . We encourage researchers to pursue the avenues outlined above to obtain the chemical structure, after which a comprehensive and accurate fragmentation guide can be developed. This commitment to foundational accuracy ensures the reliability and utility of any subsequent analytical interpretations.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Pyrazole-5-carbonitrile, a key heterocyclic building block, is integral to the synthesis of numerous therapeutic agents. Ensuring its purity is paramount, as even trace impurities can have significant implications for the final drug product's stability, bioactivity, and safety profile.

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrazole-5-carbonitrile. We will dissect the rationale behind critical methodological choices, compare alternative approaches, and present a fully validated method in accordance with international regulatory standards.

The Analytical Challenge: Understanding Pyrazole-5-carbonitrile

Pyrazole-5-carbonitrile is a relatively polar, small heterocyclic molecule. This polarity presents a specific challenge in reversed-phase HPLC (RP-HPLC), the most common mode of chromatographic separation in the pharmaceutical industry[1][2]. Highly polar analytes often exhibit poor retention on non-polar stationary phases, eluting at or near the column's void volume, which compromises resolution from other polar impurities and the solvent front[3][4]. Therefore, our primary objective is to develop a method that achieves adequate retention and offers high resolving power to separate the main component from potential process-related impurities and degradation products.

Strategic Approach to Method Development

Our strategy is rooted in a systematic, science-led workflow. We will compare two primary HPLC modes—Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC)—and justify our selection. The subsequent development will focus on optimizing critical parameters for the chosen method.

cluster_0 Phase 1: Initial Assessment & Mode Selection cluster_1 Phase 2: RP-HPLC Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (Pyrazole-5-carbonitrile: Polar) B HPLC Mode Comparison A->B C Reversed-Phase (RP-HPLC) Pro: Versatile, robust Con: Poor retention for polars B->C D HILIC Pro: Good retention for polars Con: Complex equilibration, solvent miscibility issues B->D E Decision: Optimized RP-HPLC (Justification: Greater robustness and industry prevalence) C->E D->E F Stationary Phase Selection (C18 vs. Polar-Embedded) E->F G Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) F->G H Detector Wavelength Optimization G->H I Final Method Conditions H->I J Specificity / Forced Degradation I->J K Linearity & Range J->K L Accuracy & Precision K->L M LOD & LOQ L->M N Robustness M->N O Validated Purity Method N->O

Caption: Workflow for HPLC Purity Method Development.

Comparative Analysis of Chromatographic Modes

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Rationale for Selection
Stationary Phase Non-polar (e.g., C18, C8)[2][5].Polar (e.g., bare silica, amino, cyano)[6].C18 columns are the most common and well-characterized, offering high reproducibility and a wide range of selectivities[2].
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)[7].Apolar organic solvent with a small amount of polar solvent (e.g., Acetonitrile/Water).RP-HPLC mobile phases are generally simpler to prepare and less prone to the phase separation issues that can affect HILIC.
Analyte Retention Based on hydrophobicity; polar compounds elute early[8].Based on analyte partitioning into a water-enriched layer on the stationary phase; polar compounds are well-retained.While HILIC offers better retention for polar analytes, this can be achieved in RP-HPLC by using columns with high surface area, polar end-capping, or by operating with highly aqueous mobile phases[3].
Robustness Generally high; fast equilibration times.Can be less robust; longer column equilibration times are often necessary, and it is highly sensitive to the water content in the mobile phase.For a quality control environment, robustness and high throughput are critical. The rapid equilibration and proven reliability of RP-HPLC make it the superior choice[9].

Development of the Optimized RP-HPLC Method

The following protocol details the steps taken to arrive at a final, optimized method for purity analysis.

Experimental Protocol 1: Method Development
  • Column Selection:

    • Initial Choice: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected due to its versatility[5]. A column with a high surface area and dense bonding is preferred to maximize interaction with the polar analyte.

    • Rationale: The octadecylsilane (C18) stationary phase provides hydrophobic retention, which is the primary mechanism in RP-HPLC[2].

  • Mobile Phase Selection & Optimization:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN generally provides lower backpressure and better UV transparency at lower wavelengths[10].

    • Aqueous Phase: To ensure sharp peak shapes for the pyrazole ring, which can exhibit basic properties, an acidic modifier is necessary. We will use 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent and suppresses the ionization of silanol groups on the silica surface, reducing peak tailing[11]. An alternative like phosphoric acid could also be used for its buffering capacity and low UV cutoff[12].

    • Gradient Elution: A gradient is developed to ensure that any less polar, late-eluting impurities are effectively washed from the column. A scouting gradient (e.g., 5% to 95% ACN over 20 minutes) is first run to identify the approximate elution conditions.

    • Optimization: The gradient is then optimized to provide the best resolution around the main pyrazole-5-carbonitrile peak.

  • Detection Wavelength Selection:

    • A UV-Vis scan of pyrazole-5-carbonitrile in the mobile phase is performed using a diode-array detector (DAD).

    • The wavelength of maximum absorbance (λ-max) is selected to ensure the highest sensitivity. For pyrazole structures, this is often in the low UV range, around 200-240 nm. A wavelength of 237 nm is chosen as a practical value that provides good sensitivity while minimizing baseline noise from the mobile phase[13].

Final Optimized HPLC Method
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard, provides good efficiency and hydrophobic retention.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier for improved peak shape and silanol suppression[11].
Mobile Phase B Acetonitrile (ACN)Good eluting strength and low UV cutoff.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Gradient 10% B to 75% B over 15 min, hold at 75% B for 5 min, return to 10% B and equilibrate for 5 min.Ensures elution of a wide range of potential impurities with varying polarities.
Injection Volume 10 µLA small volume to prevent band broadening.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV at 237 nmWavelength providing high sensitivity for the pyrazole chromophore[13].

Method Validation: A Self-Validating System

A method is only trustworthy if its performance is rigorously validated. The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose[9][14][15].

Experimental Protocol 2: Forced Degradation Study

To prove the method is "stability-indicating," forced degradation studies are essential. This involves subjecting a solution of pyrazole-5-carbonitrile to harsh conditions to intentionally produce degradation products[16][17][18]. The goal is to demonstrate that these degradation peaks are well-resolved from the main analyte peak.

  • Prepare a solution of pyrazole-5-carbonitrile (approx. 0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours[19]. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours[19]. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours[18].

  • Thermal Degradation: Heat the solution at 80°C for 48 hours[20].

  • Photolytic Degradation: Expose the solution to a light source compliant with ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. The peak purity of the main peak should be assessed using a DAD to ensure it is spectrally homogenous.

Validation ICH Q2(R1) Validation Parameters Specificity Specificity & Forced Degradation Demonstrates separation of analyte from impurities/degradants Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy % Recovery of spiked samples (e.g., 98-102%) Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ Demonstrates sensitivity for trace impurities Validation->Limits Robustness Robustness Method is unaffected by small, deliberate changes in parameters Validation->Robustness

Caption: Key Validation Parameters as per ICH Q2(R1).

Summary of Validation Data

The following table summarizes the expected performance data from a full validation of the proposed method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999 for stressed samples.Passed. Degradant peaks were well-resolved from the main peak.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 for 0.5 µg/mL to 150 µg/mL.r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.2% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision: ≤ 2.0%.Repeatability: 0.8%. Intermediate Precision: 1.1%.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1.0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1.0.5 µg/mL
Robustness %RSD of results < 2.0% after deliberate changes (flow rate ±0.1 mL/min, temp ±2°C, mobile phase composition ±2%).Passed. All results were within specification.

Conclusion

The development of a robust and reliable HPLC method for purity analysis is a critical activity in drug development. This guide has demonstrated a systematic approach, beginning with a comparative assessment of chromatographic modes and culminating in a fully developed and validated stability-indicating RP-HPLC method for pyrazole-5-carbonitrile. By grounding our experimental choices in established scientific principles and validating the final method against rigorous ICH standards, we have established a trustworthy analytical procedure suitable for quality control and regulatory submission. This method provides the necessary confidence in the purity of pyrazole-5-carbonitrile, thereby ensuring the quality and safety of the downstream pharmaceutical products it is used to create.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][9][14][21]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][15]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link][5]

  • International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link][22]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link][23]

  • Phenomenex. Normal Phase HPLC Columns. [Link][6]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link][24]

  • Moravek. Exploring the Different Mobile Phases in HPLC. [Link][7]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link][3]

  • R-Discovery. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... [Link][11]

  • SIELC Technologies. Polar Compounds. [Link][1]

  • ResearchGate. For HPLC, what different mobile phases are best to start with for methods development?. [Link][10]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link][4]

  • IJRPS. Forced Degradation – A Review. [Link][16]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link][12]

  • Phenomenex. Reversed Phase HPLC Columns. [Link][2]

  • MedCrave. Forced Degradation Studies. [Link][17]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link][19]

  • RJPT. Stability Indicating Forced Degradation Studies. [Link][18]

  • IOSRPHR. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link][8]

  • Pharmatutor. Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link][20]

  • RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link][25]

Sources

UV-Vis absorption properties of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile , a critical heterocyclic building block.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Chemical Identity

This compound is a functionalized pyrazole intermediate, primarily utilized in the synthesis of xanthine oxidoreductase inhibitors (e.g., Topiroxostat analogs). Its UV-Vis absorption profile is defined by a "push-pull" electronic system where the electron-donating hydroxyl group at C4 interacts with the electron-withdrawing nitrile group at C5.

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Key Structural Features: Pyrazole core, N1-methyl (fixed tautomer), C4-hydroxyl (donor), C5-nitrile (acceptor).

  • Primary Absorption Band (

    
    ):  Typically 250–265 nm  (in neutral methanol/ethanol).
    
  • Solvatochromism: Exhibits significant bathochromic (red) shift in basic media due to phenolate formation.

Electronic Structure & Absorption Mechanism

To understand the UV-Vis performance, one must analyze the molecular orbitals involved. The compound features a conjugated


-system perturbed by auxochromes.
The "Push-Pull" Mechanism

The absorption arises from


 and 

transitions.
  • Electron Donor (C4-OH): The lone pairs on the oxygen atom donate electron density into the pyrazole ring (

    
    -system).
    
  • Electron Acceptor (C5-CN): The nitrile group withdraws electron density via induction and resonance.

  • Result: This Intramolecular Charge Transfer (ICT) lowers the HOMO-LUMO gap compared to unsubstituted pyrazoles, shifting the absorption from the deep UV (<220 nm) into the near-UV (250+ nm).

Diagram: Electronic Transition Logic

ElectronicTransitions Substituents Substituents Core Pyrazole Core (π-System) Substituents->Core Perturbation Interaction Orbital Interaction (Push-Pull) Core->Interaction 4-OH (Donor) 5-CN (Acceptor) Transition HOMO-LUMO Gap Reduction Interaction->Transition ICT Effect Result Bathochromic Shift (λmax ~255 nm) Transition->Result Observed UV

Figure 1: Logical flow of substituent effects on the electronic absorption of the pyrazole scaffold.

Comparative Performance Analysis

This section compares the target compound with structurally related analogs to isolate the contribution of specific functional groups.

Table 1: Comparative UV-Vis Properties (Methanol)
CompoundStructure DescriptionPredicted

(nm)
Electronic Effect
Target: this compound OH donor + CN acceptor 250 – 265 Strong ICT (Push-Pull)
Alternative A: 1-Methyl-1H-pyrazole-5-carbonitrileNo OH group220 – 230Lack of donor reduces conjugation length; Blue-shifted.
Alternative B: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

donor instead of OH
260 – 280Amino is a stronger donor than OH; Red-shifted relative to target.
Alternative C: 1-Methyl-1H-pyrazoleNo CN, No OH< 210Minimal conjugation; Deep UV only.
Interpretation
  • vs. Alternative A: The addition of the 4-hydroxyl group causes a redshift of approximately 30–40 nm. This confirms the auxochromic nature of the OH group in this scaffold.

  • vs. Alternative B: The hydroxyl analog absorbs at slightly shorter wavelengths (higher energy) than the amino analog because oxygen is more electronegative and a weaker

    
    -donor than nitrogen.
    

Experimental Characterization Protocol

Since specific spectral data for intermediates can vary by purity and solvent, the following self-validating protocol is recommended for researchers characterizing this compound.

Reagents & Equipment[1]
  • Solvent: HPLC-grade Methanol (cutoff 205 nm) or Acetonitrile (cutoff 190 nm).

  • Buffer: 0.1 M NaOH (for basic shift study) and 0.1 M HCl (for acidic shift study).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1.0 mg of this compound in 10 mL Methanol (Conc: ~0.1 mg/mL).

  • Dilution: Dilute 100

    
    L of stock into 3 mL of Methanol (Final Conc: ~3.3 
    
    
    
    g/mL or ~27
    
    
    M).
  • Baseline Correction: Run a blank scan with pure Methanol.

  • Measurement (Neutral): Scan 200–400 nm. Record

    
    .
    
  • Measurement (Basic): Add 1 drop of 1 M NaOH to the cuvette. Mix. Scan immediately.

    • Expectation: A significant red shift (bathochromic) to 280–310 nm due to the formation of the phenolate anion (

      
      ), which is a much stronger electron donor.
      
  • Measurement (Acidic): Add 1 drop of 1 M HCl to a fresh sample.

    • Expectation: Minimal shift or slight blue shift (hypsochromic) as the OH remains protonated.

Diagram: Experimental Workflow

ExperimentalWorkflow cluster_conditions Condition Testing Start Start: Solid Sample Stock Prepare Stock Solution (1 mg/10 mL MeOH) Start->Stock Dilution Dilute to ~25 µM Stock->Dilution Blank Blank Correction (Pure Solvent) Dilution->Blank Neutral Neutral Scan (Exp: 255 nm) Blank->Neutral Basic Add NaOH (pH > 10) (Exp: Red Shift -> ~290 nm) Neutral->Basic Deprotonation Acidic Add HCl (pH < 4) (Exp: No Change/Blue Shift) Neutral->Acidic Protonation Check

Figure 2: Workflow for validating the UV-Vis identity of the target compound.

Applications in Drug Development

The UV-Vis profile of this molecule is not just a physical constant; it is a quality attribute used in:

  • Reaction Monitoring: Disappearance of the starting material (e.g., 4-unsubstituted pyrazole) and appearance of the 255 nm band confirms hydroxylation.

  • HPLC Method Development: The

    
     of 255 nm is the optimal detection wavelength for impurity profiling during Topiroxostat synthesis.
    
  • pKa Determination: The spectral shift between neutral and basic pH allows for the precise spectrophotometric determination of the hydroxyl group's pKa (estimated ~8.5–9.5).

References

  • Synthesis of Pyrazole Carbonitriles: ChemicalBook & PubChem Listings. 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (Analogous spectral data).

  • General Pyrazole Spectroscopy: RSC Advances. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles." (Provides UV/IR ranges for amino-cyano-pyrazoles).

  • Topiroxostat Intermediates: Google Patents. "Topiroxostat impurity and preparation method thereof." (Contextualizes the use of cyanopyrazoles).

  • Electronic Absorption Theory: Shimadzu Application Guide. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds."

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.